Bromfenvinphos
Description
Properties
IUPAC Name |
[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDKAVSHIKNMAN-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33399-00-7 | |
| Record name | Bromfenvinphos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bromfenvinphos: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromfenvinphos is an organophosphate insecticide and acaricide known for its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. Detailed methodologies for its synthesis and for assessing its primary mode of action are presented. Furthermore, this document summarizes its toxicological profile and explores its environmental fate. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pesticide science, neurotoxicology, and drug development.
Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate (B84403), is a synthetic organophosphorus compound.[1] Its chemical identity and key physicochemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate[1] |
| CAS Number | 33399-00-7[1] |
| Molecular Formula | C₁₂H₁₄BrCl₂O₄P[1] |
| Molecular Weight | 404.02 g/mol [1] |
| Synonyms | Bromfenvinfos, Bromphenvinphos, O,O-diethyl-1-(2,4-dichlorophenyl)-2-bromovinyl phosphate[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Colorless to pale yellow oily liquid |
| Boiling Point | 123-126 °C at 0.006 Torr[2] |
| Density | 1.532 ± 0.06 g/cm³ (Predicted)[2] |
| Solubility | Data on specific solubility in water and various organic solvents is limited in publicly available literature. However, its structural analogue, chlorfenvinphos (B103538), is miscible with most common organic solvents.[3] |
| Vapor Pressure | No specific data available for this compound. The related compound chlorfenvinphos has a low vapor pressure, suggesting low volatility. |
| LogP (Octanol-Water Partition Coefficient) | 3.2 (Computed)[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the Perkow reaction, a well-established method for the formation of vinyl phosphates from trialkyl phosphites and α-haloketones.[4][5] The likely precursor for this compound synthesis is 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (also known as 2,4-dichlorophenacyl bromide).
Experimental Protocol: Synthesis via Perkow Reaction
The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Perkow reaction.
Materials:
-
2-bromo-1-(2,4-dichlorophenyl)ethan-1-one
-
Triethyl phosphite (B83602)
-
Anhydrous aprotic solvent (e.g., toluene, benzene)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in the anhydrous aprotic solvent.
-
Slowly add triethyl phosphite to the solution at room temperature with continuous stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Diagram 1: Proposed Synthesis of this compound via the Perkow Reaction
Mode of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[6] AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects.
Studies have shown that this compound acts as a competitive inhibitor of AChE at low concentrations, increasing the Michaelis constant (Km) without affecting the maximum velocity (Vmax). At higher concentrations, it exhibits a mixed type of inhibition, affecting both Km and Vmax.[7]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The following is a detailed protocol for determining the inhibitory effect of this compound on acetylcholinesterase activity, based on the Ellman method.
Materials:
-
This compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Acetylcholinesterase (AChE) solution (from a commercial source or prepared from tissue homogenates)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Varying concentrations of the this compound solution (or solvent for control wells)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation period to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately start measuring the absorbance at 412 nm at regular intervals for a set period using the microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (B1204863) (a product of ATCI hydrolysis by AChE) reacts with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Diagram 2: Workflow for Acetylcholinesterase Inhibition Assay
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. The effect of this compound and its impurities on human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perkow reaction - Wikipedia [en.wikipedia.org]
- 5. Perkow_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromfenvinphos mechanism of action as a cholinesterase inhibitor
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Bromfenvinphos as a cholinesterase inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its biochemical interactions, kinetic properties, and the experimental methodologies used for its characterization.
Introduction: this compound and Cholinesterase Inhibition
This compound is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[2]
The inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine in the synaptic cleft.[2] This accumulation results in the continuous stimulation of cholinergic receptors, leading to a state of hyperexcitation, paralysis, and ultimately, death in target organisms.[2] The primary mechanism of this inhibition involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[3]
Mechanism of Action: A Mixed-Type Inhibition
Research on the interaction between this compound and human erythrocyte acetylcholinesterase has revealed a complex inhibitory mechanism.[1] Unlike simple competitive or non-competitive inhibitors, this compound exhibits a mixed-type inhibition pattern.[1]
At lower concentrations, this compound acts as a competitive inhibitor, where it likely competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme.[1] This is evidenced by an increase in the Michaelis constant (Km) without a significant change in the maximum reaction velocity (Vmax).[1]
However, at higher concentrations, the inhibition mechanism transitions to a mixed type.[1] In this state, this compound not only competes with the substrate for the active site but also binds to an allosteric site on the enzyme. This dual interaction leads to both an increase in Km and a decrease in Vmax.[1]
The following diagram illustrates the general signaling pathway of acetylcholinesterase and the inhibitory action of this compound.
Quantitative Data on AChE Inhibition
The inhibitory potency of this compound and its related compounds against acetylcholinesterase can be quantified using several kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constants (Ki and Ki'). A study by Sosnowska et al. (2013) determined these values for this compound and compared them with Chlorfenvinphos and some of its own production impurities.[1]
While the full text of this pivotal study was not accessible to retrieve the specific numerical data, the key findings from the abstract indicate that Chlorfenvinphos is a more potent inhibitor than this compound.[1] Furthermore, among the compounds studied, Chlorfenvinphos and dibromo-bromfenvinphos exhibited the lowest Ki and Ki' values, signifying the strongest binding affinity to the enzyme.[1]
The following table summarizes the types of quantitative data typically generated in such studies.
| Compound | IC50 (µM) | Ki (µM) | Ki' (µM) | Type of Inhibition | Source Organism of AChE | Reference |
| This compound (BFVF) | Data not available | Value reported in source | Value reported in source | Mixed | Human Erythrocytes | [1] |
| Chlorfenvinphos (CFVF) | Data not available | Value reported in source | Value reported in source | Mixed | Human Erythrocytes | [1] |
| Dihydro-bromfenvinphos | Data not available | Value reported in source | Value reported in source | Mixed | Human Erythrocytes | [1] |
| Dibromo-bromfenvinphos | Data not available | Value reported in source | Value reported in source | Mixed | Human Erythrocytes | [1] |
Note: The specific numerical values for Ki and Ki' are contained within the cited reference; however, the full text was not accessible to be included here.
Experimental Protocols
The characterization of cholinesterase inhibitors like this compound predominantly relies on in vitro enzyme inhibition assays. The most widely used method is the spectrophotometric assay developed by Ellman.
Ellman's Assay for Acetylcholinesterase Activity
Principle: This assay measures the activity of AChE by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound from the stock solution.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and AChE solution to each well.
-
Add the different concentrations of this compound to the test wells. Include a control well with no inhibitor.
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the type of inhibition and the Ki and Ki' values, the assay is performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.
-
The following diagram illustrates a typical experimental workflow for an AChE inhibition assay.
Conclusion
This compound acts as a potent cholinesterase inhibitor, employing a mixed-type inhibition mechanism against human acetylcholinesterase. Its ability to interfere with the normal hydrolysis of acetylcholine underscores its efficacy as an insecticide. A thorough understanding of its kinetic parameters and mechanism of action is crucial for assessing its toxicological profile and for the development of potential antidotes. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel cholinesterase inhibitors. Further research to obtain and analyze the full kinetic dataset from key studies is warranted to complete the quantitative assessment of its inhibitory properties.
References
The Synthesis and Manufacturing Impurities of Bromfenvinphos: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the organophosphate insecticide Bromfenvinphos and a detailed analysis of its manufacturing impurities. The information is curated for researchers, scientists, and professionals involved in drug development and chemical manufacturing, with a focus on the chemical pathways, potential byproducts, and analytical considerations.
Synthesis of this compound
The primary route for the synthesis of this compound is the Perkow reaction . This reaction involves the treatment of a halogenated α-haloketone with a trialkyl phosphite (B83602). In the case of this compound, the key starting materials are triethyl phosphite and a brominated derivative of 2,4-dichloroacetophenone. The reaction proceeds via a nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone, leading to the formation of a vinyl phosphate.
A critical starting material for this synthesis is 2,4-dichlorophenacyl bromide (2-bromo-1-(2,4-dichlorophenyl)ethanone), which is synthesized from 2,4-dichloroacetophenone.
During the synthesis of this compound, a competing reaction, the Michaelis-Arbuzov reaction , can also occur. This side reaction leads to the formation of a β-ketophosphonate, which is a known impurity in the final product. The general pathway for the synthesis of this compound and the competing Michaelis-Arbuzov reaction is depicted below.
Caption: General synthesis pathway of this compound via the Perkow reaction and the competing Michaelis-Arbuzov reaction leading to a β-ketophosphonate impurity.
Manufacturing Impurities of this compound
Several impurities have been identified in the technical-grade manufacturing of this compound. These byproducts can arise from side reactions, unreacted starting materials, or the reaction of intermediates. Understanding the profile of these impurities is crucial for quality control and regulatory compliance.
Known Impurities in this compound Manufacturing:
| Impurity Name | Chemical Name |
| Dihydro-bromfenvinphos | O,O-diethyl O-[1-(2,4-dichlorophenyl)vinyl] phosphate |
| Dibromo-bromfenvinphos | O,O-diethyl O-[1-(2,4-dichlorophenyl)-2,2-dibromovinyl] phosphate |
| 2,4-Dichlorophenacyl bromide | 2-bromo-1-(2,4-dichlorophenyl)ethanone |
| 2,4-Dichlorophenacylidene bromide | 1-(2,4-dichlorophenyl)-2,2-dibromoethanone |
| 2,4-Dichlorophenacylidyne bromide | 1-(2,4-dichlorophenyl)-2,2,2-tribromoethanone |
| 1-bromo-2-(2,4-dichlorophenyl)-2-ethoxy ethene (BDCEE) | - |
| β-ketophosphonate | diethyl [2-(2,4-dichlorophenyl)-2-oxo-ethyl] phosphonate |
Analytical Methodologies for Impurity Profiling
The identification and quantification of impurities in this compound require robust analytical methods. The most commonly employed techniques for the analysis of organophosphate pesticides and their impurities include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry detectors, HPLC is suitable for the separation and quantification of a wide range of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary tool for the structural elucidation of unknown impurities.
An In-depth Technical Guide to Bromfenvinphos (CAS Number: 33399-00-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromfenvinphos, with the CAS number 33399-00-7, is an organophosphate insecticide and acaricide.[1] As with other organophosphorus compounds, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] This guide provides a comprehensive overview of the technical data available for this compound, including its chemical and physical properties, toxicological data, and the signaling pathways it affects. Detailed experimental protocols for key toxicological assays are also presented to aid in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for understanding its environmental fate and for the development of analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate (B84403) | [2] |
| Molecular Formula | C12H14BrCl2O4P | [2] |
| Molecular Weight | 404.02 g/mol | [2] |
| Appearance | Colorless, clear liquid | [4] |
| Boiling Point | 123-126 °C @ 6 x 10-3 Torr | [5] |
| Flash Point | 201.3 °C | [5] |
| Density | 1.532 g/cm³ | [5] |
| Refractive Index | 1.552 | [5] |
| Storage Conditions | Approximately 4°C | [5] |
Toxicological Data
This compound is classified as highly toxic, particularly if swallowed.[5][6] The following table summarizes the available acute toxicity data.
| Metric | Value | Species | Route | Reference(s) |
| LD50 | 21.4 mg/kg | Rat | Oral | [5] |
| LD50 | 64 mg/kg | Rat | Subcutaneous | [5] |
| LD50 | > 2,000 mg/kg | Rabbit (male and female) | Dermal | [4] |
Signaling Pathways
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The principal toxic effect of this compound is the inhibition of acetylcholinesterase (AChE).[2][3] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[7] By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors.[7] This results in a cholinergic crisis characterized by a range of symptoms, including muscle weakness, hypersalivation, and in severe cases, respiratory failure and death.[7] The inhibition is due to the phosphorylation of the serine hydroxyl group in the active site of the AChE enzyme, which is an irreversible binding.[5]
Secondary Mechanism: Induction of Oxidative Stress
Organophosphates, including this compound, are known to induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.[3][8] This can lead to cellular damage. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key signaling cascade that regulates the expression of antioxidant proteins and detoxifying enzymes.[9] Exposure to organophosphates can activate this pathway as a cellular defense mechanism.
Experimental Protocols
Determination of Acute Oral LD50 in Rats
This protocol is a generalized procedure based on standard methods for determining the median lethal dose (LD50) of a chemical.[1][10][11][12]
Objective: To determine the single dose of this compound that is lethal to 50% of a test population of rats when administered orally.
Materials:
-
Wistar rats (young adults, both sexes)
-
This compound (technical grade)
-
Vehicle (e.g., corn oil or other suitable solvent)
-
Oral gavage needles
-
Syringes
-
Animal cages
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the experiment to allow for acclimatization.[11] Provide free access to food and water.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.
-
Animal Preparation: Fast the animals overnight (approximately 16 hours) before dosing, with water still available.[11]
-
Dosing: Weigh each animal and administer the calculated dose of the this compound solution or suspension by oral gavage. A control group should receive the vehicle only.
-
Observation: Observe the animals continuously for the first few hours after dosing and then periodically for at least 14 days.[11] Record all signs of toxicity, including changes in behavior, appearance, and any mortality.
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as probit analysis.[5]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.[2][4][6][7][13]
Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and this compound in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle for control)
-
DTNB solution
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals for a set period (e.g., every minute for 5 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each concentration of this compound. Determine the percentage of AChE inhibition for each concentration relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent organophosphate with significant acute toxicity, primarily through the irreversible inhibition of acetylcholinesterase. Emerging evidence also points to the induction of oxidative stress as a secondary mechanism of its toxicity. The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the study of this compound, from understanding its basic properties to investigating its complex biological interactions. Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound-induced oxidative stress and to develop more targeted therapeutic interventions in cases of poisoning.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. dep.nj.gov [dep.nj.gov]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apiservices.biz [apiservices.biz]
- 9. mdpi.com [mdpi.com]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. researchgate.net [researchgate.net]
Bromfenvinphos: A Comprehensive Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromfenvinphos is an organophosphate insecticide and acaricide. As with other compounds in this class, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This technical guide provides a detailed overview of the toxicological profile and safety data for this compound, drawing from available scientific literature. The information is intended to support research, scientific assessment, and drug development activities related to this compound.
Acute Toxicity
The acute toxicity of this compound has been evaluated in various animal models. The following table summarizes the available quantitative data on its lethal dose (LD50) and lethal concentration (LC50) values.
| Parameter | Route of Administration | Species | Value | Reference |
| LD50 | Oral | Rat | 10 mg/kg | [1] |
| LD50 | Dermal | Rabbit | 31 mg/kg | [1] |
| LC50 | Inhalation | Rat | 0.05 mg/L | [1] |
Chronic Toxicity
Genotoxicity and Carcinogenicity
Genotoxicity
There is a lack of publicly available data from specific genotoxicity assays for this compound, such as the Ames test (bacterial reverse mutation assay) or in vivo/in vitro micronucleus assays. Such tests are crucial for determining the potential of a substance to cause genetic mutations or chromosomal damage.[3][4][5]
Carcinogenicity
Comprehensive carcinogenicity bioassays in rodents for this compound have not been identified in the reviewed literature. The carcinogenic potential of this compound remains unclassified by major regulatory agencies. It is important to note that a bioassay of a structurally related organophosphate, tetrachlorvinphos (B1682751), was associated with proliferative lesions in rats and was found to be carcinogenic in female mice, causing hepatocellular carcinoma.[6] However, these findings cannot be directly attributed to this compound without specific studies.
Reproductive and Developmental Toxicity
A study investigating the embryotoxic effects of this compound was conducted in hamsters, rats, and rabbits. The findings indicate that this compound exhibits weaker embryotoxic properties compared to the related compound Chlorfenvinphos (B103538). Notably, no teratogenic effects were observed in the fetuses of hamsters and rats.[1]
Neurotoxicity and Mechanism of Action
The primary mechanism of neurotoxicity for this compound, typical of organophosphates, is the inhibition of acetylcholinesterase (AChE) in the nervous system.[7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation is responsible for the acute signs of poisoning, which can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and ultimately, respiratory failure.[1][8]
Further research suggests that downstream effects of acetylcholinesterase inhibition contribute to the overall toxic profile. One significant secondary mechanism is the induction of oxidative stress.[1][9][10][11] The excessive neuronal activity caused by acetylcholine accumulation can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to neuronal cell death.[9][10]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public literature. For organophosphates in general, absorption can occur through oral, dermal, and inhalation routes. They are typically distributed widely throughout the body, and metabolism often occurs in the liver, leading to the formation of metabolites that can be more or less toxic than the parent compound. Excretion primarily occurs through the urine.
Experimental Protocols
Specific experimental protocols for the toxicological studies of this compound are not detailed in the available literature. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such studies.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used where the outcome of dosing one animal determines the dose for the next.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is calculated based on the mortality data.
In Vitro Micronucleus Test (Based on OECD Guideline 487)
-
Cell Cultures: Cultured human or rodent cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are used.
-
Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (e.g., S9 mix), for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent/vehicle control cultures.
Safety Data and Handling
This compound is classified as highly toxic.[1] It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1] It may also cause irritation to the mucous membranes and upper respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, should be used when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1]
Conclusion
This compound is a potent organophosphate with significant acute toxicity primarily mediated through the inhibition of acetylcholinesterase. While data on its chronic toxicity, genotoxicity, and carcinogenicity are limited in the public domain, its classification as a highly toxic substance necessitates stringent safety precautions during handling and use. Further research is warranted to fully characterize its long-term health effects and to provide a more complete toxicological profile. The information presented in this guide, including the potential for oxidative stress as a secondary mechanism of toxicity, provides a foundation for future research and safety assessments.
References
- 1. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotoxicity.com [biotoxicity.com]
- 6. Bioassay of tetrachlorvinphos for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
Environmental Fate and Degradation of Bromfenvinphos: A Technical Guide
Disclaimer: Limited direct experimental data is available in the public domain regarding the environmental fate and degradation pathways of Bromfenvinphos. Due to its structural similarity to Chlorfenvinphos, this guide utilizes data for Chlorfenvinphos as a reasonable surrogate to provide insights into the potential environmental behavior of this compound. This information should be interpreted with caution, and further research specifically on this compound is warranted.
Introduction
This compound, an organophosphate insecticide, is utilized for the control of various insect pests. Understanding its environmental fate—encompassing its persistence, mobility, and transformation in different environmental compartments—is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of this compound, drawing upon available data for the structurally analogous compound, Chlorfenvinphos.
The primary degradation routes for organophosphate pesticides like this compound include hydrolysis, photolysis, and microbial degradation. These processes lead to the breakdown of the parent compound into various transformation products, which may have different toxicological and mobility characteristics.
Physicochemical Properties
The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. While specific data for this compound is limited, the properties of Chlorfenvinphos provide a useful reference.
Table 1: Physicochemical Properties of Chlorfenvinphos
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄Cl₃O₄P | [1] |
| Molecular Weight | 359.57 g/mol | [1] |
| Water Solubility | 145 mg/L at 20°C | [1] |
| Vapor Pressure | 1.9 x 10⁻⁶ Pa at 20°C | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.93 | [2] |
| Kₒc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 1000 - 3000 mL/g | [2] |
| Henry's Law Constant | 2.4 x 10⁻⁵ Pa m³/mol | [2] |
Environmental Fate and Degradation Pathways
The degradation of this compound in the environment is expected to occur through a combination of chemical and biological processes.
Abiotic Degradation
3.1.1. Hydrolysis
Hydrolysis is a key abiotic degradation pathway for organophosphate esters. The rate of hydrolysis is highly dependent on pH and temperature. For Chlorfenvinphos, hydrolysis is slow under acidic and neutral conditions but increases significantly under alkaline conditions.[1]
Table 2: Hydrolysis Half-life of Chlorfenvinphos in Water
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5 | 25 | Stable | [1] |
| 7 | 25 | 170 days | [1] |
| 9 | 25 | 80 days | [1] |
The primary hydrolysis products of Chlorfenvinphos are expected to be diethyl phosphate (B84403) and 2-bromo-1-(2,4-dichlorophenyl)vinyl alcohol, which would likely rearrange to 2,4-dichlorophenacyl bromide.
3.1.2. Photolysis
Photodegradation in water and on soil surfaces can also contribute to the breakdown of this compound. The rate of photolysis is influenced by the intensity of solar radiation and the presence of photosensitizers in the environment. While specific quantum yield data for this compound is unavailable, organophosphates can undergo phototransformation. For Chlorfenvinphos, photolysis in water is not considered a major degradation pathway.[1]
Biotic Degradation
3.2.1. Soil Metabolism
Microbial degradation is a major route of dissipation for organophosphate pesticides in soil. The persistence of these compounds in soil is influenced by factors such as soil type, organic matter content, moisture, temperature, and the composition of the microbial community. The half-life of Chlorfenvinphos in soil can range from a few weeks to several months.[1]
Table 3: Soil Metabolism Half-life of Chlorfenvinphos
| Soil Type | Temperature (°C) | Half-life (t½) | Reference |
| Sandy Loam | 20 | 28 - 70 days | [1] |
| Clay Loam | 20 | 60 - 150 days | [1] |
The primary degradation pathway in soil is likely initiated by microbial hydrolysis of the phosphate ester bond, followed by further degradation of the resulting aromatic and aliphatic fragments.
3.2.2. Aquatic Biodegradation
In aquatic systems, biodegradation in water and sediment is a key process for the removal of organophosphate pesticides. The rate of biodegradation is influenced by the microbial population, nutrient availability, and temperature.
Proposed Degradation Pathways
Based on the degradation of Chlorfenvinphos and the general chemistry of organophosphates, the following degradation pathways for this compound are proposed.
Caption: Proposed degradation pathways of this compound.
Experimental Protocols
The following section details the methodologies for key experiments used to determine the environmental fate of pesticides, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis Study (following OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
Methodology:
-
Test Substance: Radiolabeled ([¹⁴C]) this compound of known purity.
-
Test Conditions:
-
Sterile aqueous buffer solutions at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate (B1201080) buffer).
-
Constant temperature, typically 25°C and 50°C, in the dark to prevent photolysis.
-
-
Procedure:
-
A stock solution of the test substance is prepared in a water-miscible solvent.
-
The stock solution is added to the buffer solutions to achieve a known initial concentration.
-
Samples are taken at appropriate time intervals.
-
-
Analysis:
-
The concentration of the parent compound and any major hydrolysis products are determined at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
The identity of major degradation products is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Evaluation:
-
The degradation rate constants (k) and half-lives (t½) are calculated assuming pseudo-first-order kinetics.
-
Caption: Experimental workflow for a hydrolysis study.
Aerobic Soil Metabolism Study (following OECD Guideline 307)
Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.
Methodology:
-
Test Substance: Radiolabeled ([¹⁴C]) this compound.
-
Test Soil: At least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).
-
Test Conditions:
-
Controlled temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity).
-
Maintained in the dark.
-
-
Procedure:
-
The test substance is applied to the soil samples at a known concentration.
-
The soils are incubated under aerobic conditions, with airflow to maintain oxygen levels and trap volatile products (e.g., ¹⁴CO₂).
-
Soil samples are taken at various time points.
-
-
Analysis:
-
Soil samples are extracted with appropriate solvents.
-
The extracts are analyzed by HPLC with radiometric detection to quantify the parent compound and transformation products.
-
The identity of major metabolites is confirmed by LC-MS.
-
Non-extractable residues are quantified by combustion analysis.
-
Volatile products trapped are also quantified.
-
-
Data Evaluation:
-
Degradation kinetics (DT₅₀ and DT₉₀ values) for the parent compound and formation and decline kinetics of major transformation products are calculated.
-
Mobility Assessment
The mobility of this compound in soil is a critical factor in determining its potential to leach into groundwater. The soil organic carbon-water partitioning coefficient (Kₒc) is a key parameter used to assess mobility.
Based on the Kₒc values for Chlorfenvinphos (1000 - 3000 mL/g), this compound is expected to have low to slight mobility in soil.[2] This suggests a tendency to adsorb to soil particles, particularly in soils with higher organic matter content, which would limit its potential for leaching.
Conclusion
The environmental fate of this compound is likely governed by a combination of abiotic and biotic degradation processes. While specific experimental data for this compound is scarce, information from its structural analogue, Chlorfenvinphos, suggests that it is moderately persistent in the environment. Microbial degradation in soil and hydrolysis under alkaline conditions in water are expected to be the primary routes of dissipation. Its mobility in soil is predicted to be low, reducing the risk of groundwater contamination.
It is imperative that future research focuses on generating specific environmental fate data for this compound to accurately assess its environmental risk and establish appropriate regulatory guidelines. The experimental protocols outlined in this guide provide a framework for conducting such studies in accordance with international standards.
References
An In-depth Technical Guide to the Metabolites of Bromfenvinphos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and putative metabolites of Bromfenvinphos, an organophosphate insecticide. Due to the limited direct research on this compound metabolism, this guide synthesizes information from studies on its manufacturing impurities and the closely related, extensively studied organophosphate, Chlorfenvinphos. The metabolic pathways, chemical structures, and analytical methodologies are detailed to support research and development in toxicology, environmental science, and drug development.
Introduction to this compound
This compound, chemically known as (E,Z)-O,O-diethyl-O-[1-(2,4-dichlorophenyl)-2-bromovinyl] phosphate (B84403), is an organophosphorus insecticide and acaricide.[1] It has been utilized in veterinary medicine and plant protection.[2] Like other organophosphates, its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. The metabolism of this compound is a key determinant of its toxicity and environmental fate.
Known Impurities of this compound Synthesis
During the synthesis of this compound, several impurities can be formed. While not metabolites in the traditional sense, their identification is crucial for toxicological assessment and for understanding potential degradation products. These impurities include:
-
Dihydro-bromfenvinphos: O,O-diethyl O-[1-(2,4-dichlorophenyl)vinyl] phosphate[3]
-
Dibromo-bromfenvinphos: O,O-diethyl O-[1-(2,4-dichlorophenyl)-2,2-dibromovinyl] phosphate[3]
-
2,4-dichlorophenacyl bromide [3]
-
2,4-dichlorophenacylidene bromide [3]
-
2,4-dichlorophenacylidyne bromide [3]
Proposed Metabolic Pathways of this compound
Direct studies on the metabolic pathways of this compound are scarce. However, based on the well-documented metabolism of the structurally analogous insecticide Chlorfenvinphos, a putative metabolic pathway for this compound can be proposed. The primary metabolic transformations of organophosphate insecticides typically involve hydrolysis, oxidation, and conjugation reactions.
The following diagram illustrates the proposed metabolic pathway of this compound, extrapolated from the known metabolism of Chlorfenvinphos.
Key Putative Metabolites and Their Chemical Structures
Based on the proposed pathway, the following are the key putative metabolites of this compound. The chemical structures are inferred from the structure of this compound and the known metabolites of Chlorfenvinphos.
| Metabolite Name | Chemical Structure |
| This compound | O,O-diethyl O-[1-(2,4-dichlorophenyl)-2-bromovinyl] phosphate |
| Desethyl-Bromfenvinphos | O-ethyl O-[1-(2,4-dichlorophenyl)-2-bromovinyl] hydrogen phosphate (Structure inferred) |
| 2,4-dichloroacetophenone | 1-(2,4-dichlorophenyl)ethan-1-one |
| 1-(2,4-dichlorophenyl)ethanol | 1-(2,4-dichlorophenyl)ethan-1-ol
|
| 2,4-dichloromandelic acid | 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid (Structure inferred) |
| 2,4-dichlorobenzoic acid | 2,4-dichlorobenzoic acid |
Quantitative Data Summary
Table 1: Relative Proportions of Chlorfenvinphos Metabolites in Rat and Dog Urine (Hypothetical Adaptation for this compound)
| Putative this compound Metabolite | Proposed % of Excreted Dose in Rats | Proposed % of Excreted Dose in Dogs |
| Desethyl-Bromfenvinphos | 30 - 40% | 60 - 70% |
| 1-(2,4-dichlorophenyl)ethanol glucuronide | 40 - 50% | 3 - 5% |
| 2,4-dichloromandelic acid | 5 - 10% | 10 - 15% |
| 2,4-dichlorobenzoic acid (as hippurate) | 3 - 5% | Not reported |
| 2,4-dichlorophenylethanediol glucuronide | 2 - 3% | 2 - 3% |
Note: This table is an adaptation based on data for Chlorfenvinphos and should be considered hypothetical for this compound until further research is conducted.
Experimental Protocols
Detailed experimental protocols for the study of this compound metabolites are not published. However, standard methodologies for the analysis of organophosphate pesticides and their metabolites can be applied. The following are generalized protocols based on established methods for similar compounds.
Sample Preparation for Metabolite Analysis
Objective: To extract this compound and its metabolites from biological or environmental matrices.
Typical Matrices: Urine, blood plasma, soil, water.
Protocol for Biological Samples (e.g., Urine):
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 16 hours to deconjugate metabolites.
-
Acidification: Adjust the pH of the hydrolyzed sample to 2 with hydrochloric acid.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and hexane).
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection and Evaporation: Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol (B129727) or mobile phase) for analysis.
Analytical Instrumentation and Conditions
Objective: To separate, identify, and quantify this compound and its metabolites.
Primary Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Typical GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A gradient temperature program, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C.
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for metabolite identification.
Typical LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) for quantitative analysis or high-resolution mass spectrometry (e.g., Orbitrap, Q-TOF) for accurate mass measurements and metabolite identification.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Logical Workflow for Metabolite Identification
The identification of novel metabolites follows a structured workflow, combining analytical chemistry and data analysis.
References
- 1. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound and its impurities on human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical Applications of Bromfenvinphos in Agriculture: A Technical Guide
Abstract
Bromfenvinphos, also known by its developmental code IPO-62, is an organophosphate compound developed in Poland by the Institute of Industrial Organic Chemistry in Warsaw.[1] Historically, it was utilized as a potent insecticide and acaricide in both agricultural and veterinary applications before becoming largely obsolete.[2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects and mammals.[3] This technical guide provides a comprehensive overview of the historical applications of this compound, compiling available data on its target pests, analytical methodologies for its detection, and detailed experimental protocols. Due to the compound's age and limited use primarily in Eastern Europe, specific field application rates are not well-documented in accessible literature; however, its efficacy, particularly against the Colorado potato beetle, was noted.[1]
Chemical Properties and Toxicology
This compound is a vinyl phosphate (B84403) ester with significant insecticidal properties. Like other organophosphates, its toxicity stems from its ability to irreversibly bind to and inactivate acetylcholinesterase.
| Property | Value | Source |
| IUPAC Name | [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | PubChem[4] |
| Molecular Formula | C₁₂H₁₄BrCl₂O₄P | PubChem[4] |
| Molecular Weight | 404.02 g/mol | PubChem[4] |
| CAS Number | 33399-00-7 | PubChem[4] |
| GHS Hazard Statement | H300: Fatal if swallowed | PubChem[4] |
| Veterinary Use Code | ATCvet Code: QP53AF16 (Ectoparasiticide, organophosphorous compound) | PubChem[4] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action for this compound is the inhibition of the acetylcholinesterase (AChE) enzyme at nerve synapses. In a healthy nervous system, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh), terminating the nerve signal. This compound phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, covalent bond. This inactivation of the enzyme leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation. The resulting cholinergic crisis leads to paralysis and eventual death of the insect.
Historical Agricultural and Veterinary Applications
This compound was developed as a broad-spectrum insecticide with documented use against several significant agricultural pests. It was also adapted for veterinary use as an acaricide to combat parasites in honeybee populations.
| Application Area | Target Pest(s) | Crop/Host | Reference(s) |
| Agriculture | Colorado potato beetle (Leptinotarsa decemlineata) | Potato | [1] |
| Agriculture | Cabbage root fly (Delia radicum, syn. Phorbia brassicae) | Brassica Crops (e.g., Cabbage, Turnip) | [5] |
| Agriculture | Onion fly (Delia antiqua, syn. Hylemyia antiqua) | Onion | [5] |
| Veterinary | Varroa mite (Varroa destructor) | Honeybee (Apis mellifera) | [2][6] |
While literature confirms its high activity against these pests, specific government-approved application rates (e.g., L/ha) and field efficacy percentages are not available in digitized historical records. The compound is now considered obsolete, and its use has been discontinued.
Experimental Protocols
Detailed methodologies for the analysis and study of this compound have been reported in scientific literature. The following protocols are based on published studies.
Protocol 1: Determination of this compound Residues in Bee Products
This protocol is adapted from the method developed for the analysis of this compound in beeswax and propolis.
-
Sample Preparation:
-
Weigh 1.0 g of a homogenized beeswax sample (or 0.5 g of propolis) into a glass vial.
-
Spike the sample with a known concentration of Z-chlorfenvinphos to serve as an internal standard.
-
-
Extraction:
-
Add 10 mL of n-hexane to the vial.
-
Place the vial in an ultrasonic bath and extract for 15 minutes.
-
Centrifuge the sample to separate the hexane (B92381) extract from solid matrix components.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Prepare a Florisil SPE cartridge by conditioning it with n-hexane.
-
Load the hexane extract onto the cartridge.
-
Elute the analytes with a suitable solvent mixture (e.g., hexane:acetone).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis (Gas Chromatography):
-
Instrument: Gas chromatograph equipped with an Electron Capture Detector (GC-ECD).
-
Column: A non-polar or semi-polar capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 60°C, ramp to 280°C.
-
Detector: ECD at 300°C.
-
Quantitation: Calculate the concentration of this compound based on the peak area ratio relative to the internal standard. The reported quantitation limit for this method is 0.06 µg/kg in beeswax and 0.15 µg/kg in propolis.
-
Protocol 2: In-Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on toxicological studies evaluating the effect of this compound on human erythrocyte AChE.[2]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of working solutions by diluting the stock solution to final concentrations ranging from 0.05 µM to 250 µM in a buffered solution.
-
Prepare isolated human erythrocyte samples (hemolysate) as the source of AChE.
-
Prepare Ellman's reagent (DTNB) and the substrate (acetylthiocholine iodide).
-
-
Inhibition Assay:
-
In a 96-well microplate, add the erythrocyte hemolysate to wells containing the different concentrations of this compound (and a solvent-only control).
-
Incubate the plates for 60 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the acetylthiocholine (B1193921) iodide substrate to all wells.
-
Simultaneously, add DTNB. As the substrate is hydrolyzed by active AChE, the product reacts with DTNB to form a yellow-colored compound.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of AChE inhibition relative to the control.
-
Analyze the data using Michaelis-Menten kinetics to determine kinetic parameters (Km, Vmax) and inhibition constants (Ki). Studies have shown that this compound exhibits a mixed type of inhibition on AChE.[2]
-
Synthesis Pathway (Generalized)
A specific, patented synthesis protocol for this compound (IPO-62) is not publicly available. However, a plausible route for vinyl phosphate insecticides involves the Perkow reaction, a variation of the Michaelis–Arbuzov reaction. This pathway depicts a generalized approach for creating the vinyl-phosphate ester bond central to the molecule's structure.
Conclusion
This compound (IPO-62) represents a chapter in the history of organophosphate pesticide development, originating from Poland and seeing targeted use in agriculture and apiculture. Its primary role was the control of major pests like the Colorado potato beetle. While its mode of action as an AChE inhibitor is well-understood and consistent with its chemical class, detailed records of its field performance and application rates are scarce, reflecting its status as an obsolete and regionally-used compound. The analytical and toxicological protocols outlined here provide a technical basis for understanding how this compound was detected and studied, offering valuable insight for researchers in environmental chemistry and toxicology.
References
Physicochemical Properties of Bromfenvinphos: An In-depth Technical Guide for Modeling Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the organophosphate insecticide Bromfenvinphos, tailored for use in environmental modeling and drug development research. The information presented herein is curated from various scientific sources to ensure accuracy and relevance for predictive modeling of its environmental fate and biological interactions.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the following tables. These parameters are fundamental for models predicting its distribution and persistence in various environmental compartments, as well as its potential for biological uptake and interaction. It is important to note that while computed values provide useful estimates, experimentally determined data, where available, are preferred for higher accuracy in modeling studies.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | [2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate (B84403) | [1] |
| CAS Number | 33399-00-7 | [2] |
| Molecular Formula | C₁₂H₁₄BrCl₂O₄P | [2] |
| Molecular Weight | 404.02 g/mol | [1] |
| Boiling Point | 123-126 °C at 0.006 Torr | N/A |
Table 2: Key Parameters for Environmental Modeling
| Property | Value | Source |
| Vapor Pressure | No experimental data available | |
| Water Solubility | No experimental data available | |
| Octanol-Water Partition Coefficient (log Kow) | 3.2 (Computed, XLogP3) | [1] |
| Soil Sorption Coefficient (Koc) | No experimental data available |
Note: The absence of experimentally determined values for several key parameters highlights a significant data gap in the scientific literature for this compound. For modeling purposes, it may be necessary to use data from structurally similar compounds, such as Chlorfenvinphos, with appropriate caution and clear notation of the substitution.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for reliable modeling. The following sections outline the principles of standard experimental protocols, primarily based on OECD guidelines, for measuring the key parameters of this compound.
Vapor Pressure (OECD Guideline 104)
The vapor pressure of a substance is a measure of its volatility. Several methods are described in the OECD 104 guideline, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range of the substance. For a compound like this compound, which is expected to have a low vapor pressure, the gas saturation method or a Knudsen effusion method would be appropriate.
Experimental Workflow: Gas Saturation Method
In this method, a stream of inert gas is passed over a known quantity of this compound at a constant temperature until the gas is saturated with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure at that temperature.
Water Solubility (OECD Guideline 105)
Water solubility is a critical parameter for assessing the environmental distribution of a chemical. The OECD 105 guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.
Experimental Workflow: Flask Method
In the flask method, an excess amount of this compound is stirred in water at a constant temperature for a sufficient time to reach equilibrium. The aqueous phase is then separated from the undissolved substance, and the concentration of dissolved this compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107)
The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key indicator of its potential for bioaccumulation. The shake-flask method described in OECD 107 is a common approach for its determination.
Experimental Workflow: Shake-Flask Method
In this method, a solution of this compound in either n-octanol or water is mixed with the other solvent in a flask. The mixture is shaken until partitioning equilibrium is reached. The two phases are then separated, and the concentration of this compound in each phase is determined. The ratio of the concentrations yields the partition coefficient.
Soil Sorption Coefficient (Koc) (OECD Guideline 106)
The soil sorption coefficient indicates the tendency of a chemical to bind to soil organic matter. The batch equilibrium method outlined in OECD 106 is a standard procedure for its measurement.
Experimental Workflow: Batch Equilibrium Method
In this method, a solution of this compound of known concentration is added to a soil sample with a known organic carbon content. The mixture is agitated until equilibrium is reached between the dissolved and soil-adsorbed phases. The concentration of this compound remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference. The distribution coefficient (Kd) is then determined and normalized to the organic carbon content of the soil to obtain Koc.
Signaling and Degradation Pathways
Mechanism of Action: Acetylcholinesterase Inhibition
As an organophosphate insecticide, the primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The inhibition process involves the phosphorylation of a serine residue in the active site of the AChE enzyme.
Environmental Degradation Pathway
The environmental degradation of this compound is expected to proceed through hydrolysis of the phosphate ester bonds, a common pathway for organophosphate pesticides. While specific experimental studies on the complete degradation pathway of this compound are limited, the degradation of the structurally similar compound Chlorfenvinphos provides a likely model. The initial and key step is the cleavage of the vinyl phosphate bond, leading to the formation of diethyl phosphate and 2-bromo-1-(2,4-dichlorophenyl)ethanol. Further degradation of these intermediates would then occur.
It is important to emphasize that this proposed pathway is based on the degradation of a related compound and requires experimental validation for this compound. Studies investigating the specific metabolites of this compound in soil and water under various environmental conditions are needed to fully elucidate its environmental fate.
Conclusion
This technical guide summarizes the currently available physicochemical data for this compound relevant to modeling studies. A significant lack of experimentally determined values for key environmental parameters, such as vapor pressure, water solubility, and soil sorption coefficient, has been identified. The provided experimental protocols, based on OECD guidelines, offer a framework for generating this much-needed data. The outlined mechanism of action and a proposed degradation pathway provide a starting point for toxicological and environmental fate modeling. Further experimental research is crucial to fill the existing data gaps and to validate the proposed degradation pathway, which will ultimately lead to more accurate and reliable predictions of the environmental behavior and potential risks associated with this compound.
References
Bromfenvinphos: A Technical Review of its Early Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromfenvinphos, an organophosphate insecticide, emerged in the 1960s as a potent agent for agricultural pest control. This technical guide provides an in-depth review of the early literature surrounding its discovery, with a focus on its synthesis, mechanism of action, toxicology, and metabolism. The information is compiled from foundational scientific papers to offer a comprehensive resource for researchers in pesticide development and toxicology.
Core Data Summary
The following tables summarize the key quantitative data available from early studies on this compound.
Table 1: Physicochemical and Toxicological Properties
| Property | Value | Species | Reference |
| Chemical Name | O,O-diethyl O-[1-(2,4-dichlorophenyl)-2-bromovinyl] phosphate (B84403) | N/A | [1] |
| CAS Number | 33399-00-7 | N/A | |
| Molecular Formula | C₁₂H₁₄BrCl₂O₄P | N/A | |
| Molecular Weight | 404.02 g/mol | N/A | |
| Acute Oral LD50 | Reported to be one-third to one-fourth that of Chlorfenvinphos (B103538) | Rat | [1] |
| Acute Dermal LD50 | Reported to be one-third to one-fourth that of Chlorfenvinphos | Rat | [1] |
Table 2: Acetylcholinesterase Inhibition
| Parameter | Value | Enzyme Source | Reference |
| Inhibition Type | Mixed (Competitive at low concentrations) | Human Erythrocyte Acetylcholinesterase | [2] |
| Bimolecular Inhibition Rate Constant (kᵢ) | 1.43 x 10⁵ M⁻¹ min⁻¹ | Human Acetylcholinesterase |
Synthesis
The primary route for the synthesis of this compound, as described in early Polish literature, is the Perkow reaction.[1] This reaction involves the treatment of a halo-ketone with a trialkyl phosphite (B83602).
Experimental Protocol: Synthesis of this compound (Perkow Reaction)
-
Reactants: The key starting materials are triethyl phosphite and dibromoethyl-2,4-dichlorophenyl ketone.[1]
-
Reaction: Triethyl phosphite is reacted with dibromoethyl-2,4-dichlorophenyl ketone. In this reaction, the phosphite attacks the carbonyl carbon, leading to the formation of an intermediate which then rearranges to the enol phosphate, this compound, with the elimination of an ethyl bromide molecule.
-
Purification: The resulting product would typically be purified using standard organic chemistry techniques such as distillation or chromatography to yield the final this compound product.
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect.
Early studies on human erythrocyte acetylcholinesterase revealed that this compound acts as a mixed-type inhibitor.[2] At lower concentrations, it exhibits competitive inhibition, while at higher concentrations, the inhibition is of a mixed type.[2] The presence of a bromine atom in the vinyl group is a significant factor in its inhibitory activity.[2]
Toxicology
Early toxicological studies positioned this compound as a moderately toxic organophosphate insecticide.
Acute Toxicity
Initial comparative studies in rats indicated that the acute oral and dermal LD50 values for this compound were approximately three to four times lower than those of the related compound, Chlorfenvinphos.[1]
Embryotoxicity
A study by Dzierzawski and Minta in 1979, published in the Bulletin of the Veterinary Institute in Pulawy, investigated the embryotoxic effects of this compound in laboratory animals. While the full text of this study is not widely available, it is a key early reference for the developmental toxicology of this compound.[3]
Experimental Protocol: Acute Toxicity (General)
The specific protocols from the 1974 study by Majda and Chruscielska are not available. However, a general procedure for determining acute oral LD50 in rats during that era would have likely followed these steps:
-
Animal Model: Wistar or Sprague-Dawley rats would be used, typically grouped by sex.
-
Dosage Preparation: this compound would be dissolved or suspended in a suitable vehicle, such as corn oil.
-
Administration: A range of doses would be administered orally to different groups of animals via gavage.
-
Observation: The animals would be observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value, the dose at which 50% of the animals died, would be calculated using statistical methods like the probit or logit method.
Metabolism
Detailed early studies specifically on the metabolism of this compound are scarce in the readily accessible literature. However, research on the closely related compound, Chlorfenvinphos, provides insights into the likely metabolic pathways. The metabolism of organophosphates generally involves enzymatic degradation in the liver.
For Chlorfenvinphos, metabolism in rats involves dealkylation and cleavage of the vinyl-phosphate bond, followed by conjugation and excretion.[4][5] It is plausible that this compound undergoes a similar metabolic fate, with the bromine atom potentially influencing the rate and products of metabolism.
Conclusion
The early research on this compound, primarily conducted in Poland, established it as an effective organophosphate insecticide with a mechanism of action centered on acetylcholinesterase inhibition. Its synthesis via the Perkow reaction and its toxicological profile were characterized in foundational studies from the 1970s. While detailed experimental protocols from these early papers are not widely accessible, this guide provides a comprehensive overview of the key findings and methodologies based on the available literature. Further research into the historical archives of Polish chemical and toxicological journals may yield more detailed insights into the initial development of this compound.
References
- 1. bcpabd.com [bcpabd.com]
- 2. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 877. Chlorfenvinphos (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]
- 4. The metabolism of 2-chloro-1-(2',4'-dichlorophenyl)vinyl diethyl phosphate (Chlorfenvinphos) in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic induction of the hepatic cytochrome P450 system by chlorfenvinphos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Bromfenvinphos in Soil
These application notes provide detailed methodologies for the detection and quantification of Bromfenvinphos, an organophosphate insecticide, in soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods described herein utilize modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.
Introduction
This compound is an organophosphate pesticide used to control a variety of insect pests in agriculture. Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are required to monitor its presence in soil. This document outlines two primary analytical approaches for the determination of this compound in soil: a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method and a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Both methods are preceded by a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[1][2][3][4]
Analytical Methods Overview
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and selective technique for the analysis of semi-volatile organic compounds like this compound. The method involves the separation of the analyte from the sample matrix in a gas chromatograph followed by detection and quantification using a tandem mass spectrometer. The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference and allows for accurate quantification at low levels.[5][6][7][8][9]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that is particularly well-suited for the analysis of polar and thermally labile compounds. While this compound is amenable to GC analysis, LC-MS/MS offers an alternative and complementary method. The separation is achieved using a liquid chromatograph, and detection is performed with a tandem mass spectrometer. Similar to GC-MS/MS, the use of MRM mode in LC-MS/MS ensures high selectivity and sensitivity.[10][11][12][13][14]
Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS method has been widely adopted for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and efficiency.[1][2][3][4][15]
Materials and Reagents:
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the tube and vortex for 30 seconds to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes.
-
Transfer the supernatant into an autosampler vial for analysis.
GC-MS/MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a tandem mass spectrometer (GC-MS/MS)
Chromatographic Conditions:
-
Column: Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 150 °C at 25 °C/min
-
Ramp to 200 °C at 3 °C/min
-
Ramp to 280 °C at 8 °C/min, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Expected Retention Time for this compound-methyl: Approximately 17.13 minutes.[6]
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound: To be determined by direct infusion of a this compound standard. Typical transitions for organophosphorus pesticides involve the loss of side chains and phosphate (B84403) groups.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
Start at 5% B, hold for 0.5 min
-
Linear gradient to 95% B in 8 min
-
Hold at 95% B for 2 min
-
Return to 5% B in 0.1 min and re-equilibrate for 2.4 min
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound: To be determined by direct infusion of a this compound standard.
Data Presentation
Quantitative data for method validation should be presented in clear, structured tables. The following tables provide examples of how to present such data. Note that the values provided are typical for multi-residue pesticide analysis and should be determined experimentally for this compound.
Table 1: GC-MS/MS Method Validation Parameters for this compound in Soil
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (at 0.01 mg/kg) | 85-110% |
| Recovery (at 0.1 mg/kg) | 90-105% |
| Precision (RSD, at 0.01 mg/kg) | < 15% |
Table 2: LC-MS/MS Method Validation Parameters for this compound in Soil
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Recovery (at 0.005 mg/kg) | 80-115% |
| Recovery (at 0.05 mg/kg) | 85-110% |
| Precision (RSD, at 0.005 mg/kg) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound in soil.
Caption: Experimental workflow for this compound analysis in soil.
Caption: GC-MS/MS analytical workflow.
Caption: LC-MS/MS analytical workflow.
References
- 1. weber.hu [weber.hu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. agilent.com [agilent.com]
- 9. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. fda.gov [fda.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the Analysis of Bromfenvinphos using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Bromfenvinphos in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by instrumental analysis. This protocol is intended to serve as a comprehensive guide for researchers and scientists engaged in pesticide residue analysis.
Introduction
This compound is an organophosphate insecticide and acaricide used to control a variety of pests in agriculture. Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods are crucial for monitoring its residues in various matrices such as soil and water. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the determination of this compound. This application note outlines a complete workflow from sample preparation to data analysis, providing a robust method for the quantification of this compound.
Experimental Protocol
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from complex matrices.
For Soil and Sediment Samples:
-
Sample Homogenization: Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to achieve a total water content of approximately 70-80% and allow it to hydrate (B1144303) for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube. Cap the tube and shake vigorously for 1 minute using a vortex mixer. This step extracts the pesticides from the sample matrix.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation of the acetonitrile layer (top layer) containing the pesticides.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and C18 sorbent (to remove non-polar interferences), along with anhydrous MgSO₄ to remove any remaining water. Vortex for 30 seconds.
-
Final Centrifugation and Collection: Centrifuge the d-SPE tube at ≥5000 rcf for 2 minutes. Carefully transfer the cleaned extract into an autosampler vial for GC-MS analysis.
For Water Samples:
-
Sample Collection: Collect 10 mL of the water sample in a 50 mL centrifuge tube.
-
Extraction and Salting Out: Add 10 mL of acetonitrile and the QuEChERS salts to the tube. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Cleanup: Proceed with the d-SPE cleanup step as described for soil and sediment samples.
GC-MS Instrumental Analysis
The following instrumental parameters are recommended for the analysis of this compound. Method optimization and validation are essential for achieving desired performance characteristics.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Dwell Time | 100 ms |
Data Analysis and Quantification
Quantification is performed using a calibration curve prepared from certified reference standards of this compound. Matrix-matched standards are recommended to compensate for matrix effects. The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Quantitative Data
The following table summarizes the key quantitative parameters for the analysis of this compound. These values are indicative and should be experimentally verified in your laboratory.
Table 2: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄BrCl₂O₄P | [1] |
| Molecular Weight | 404.02 g/mol | [1] |
| CAS Number | 33399-00-7 | [1] |
| Retention Time (RT) | Approximately 17-20 min (dependent on specific column and conditions) | |
| Quantification Ion (m/z) | To be determined based on the mass spectrum of a standard. Likely prominent ions include fragments related to the dichlorophenyl and diethyl phosphate (B84403) moieties. | |
| Qualifier Ions (m/z) | At least two other characteristic ions from the mass spectrum should be monitored for confirmation. | |
| Limit of Detection (LOD) | Expected to be in the low ng/mL (ppb) range. A general range for pesticides using similar methods is 0.78 to 14.74 ng/mL.[2] | |
| Limit of Quantification (LOQ) | Expected to be in the low to mid ng/mL (ppb) range. A general range for pesticides using similar methods is 2.34 to 44.22 ng/mL.[2] |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Conclusion
The described GC-MS method, incorporating a QuEChERS sample preparation protocol, provides a robust and sensitive approach for the determination of this compound in environmental matrices. The use of Selected Ion Monitoring (SIM) in the mass spectrometer enhances the selectivity and allows for accurate quantification at low levels. Proper method validation, including the determination of retention time, characteristic ions, LOD, and LOQ with certified reference standards, is essential for ensuring the reliability of the results. This application note serves as a foundational guide for laboratories involved in pesticide residue monitoring and food safety analysis.
References
Application Notes & Protocols for the Analysis of Bromfenvinphos using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromfenvinphos is an organophosphate insecticide and acaricide used to control a range of pests in agriculture. Due to its potential toxicity, sensitive and selective analytical methods are required for its detection and quantification in various matrices, including food and environmental samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering high sensitivity, specificity, and throughput. This document provides a comprehensive guide to the analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Principle of the Method
The method involves the extraction of this compound from the sample matrix, followed by separation using liquid chromatography. The analyte is then ionized, and specific precursor ions are selected and fragmented. The resulting product ions are monitored for selective and sensitive quantification. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity by monitoring a specific transition from a precursor ion to a product ion.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented matrices)
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of 1% acetic acid in acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE (dispersive solid-phase extraction) tube containing MgSO₄, PSA, and C18. For samples with high pigment content, GCB can be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Typical LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, and re-equilibrate for 3-5 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
Tandem Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | As per manufacturer's recommendation |
| Drying Gas Flow | As per manufacturer's recommendation |
| Collision Gas | Argon |
Quantitative Data
The following tables summarize the key quantitative parameters for the analysis of this compound.
Table 1: MRM Transitions and Collision Energies for this compound.[1]
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Use |
| 323.1 | 266.9 | 10 | Quantifier |
| 266.9 | 159.0 | 14 | Qualifier 1 |
| 266.9 | 203.0 | 10 | Qualifier 2 |
Table 2: Method Validation Parameters (Representative Data for Organophosphate Pesticides)
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg |
| Recovery (%) | 70 - 120% |
| Precision (RSD %) | < 20% |
| Matrix Effect (%) | -50% to +50% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Logical Relationships in LC-MS/MS Analysis
Caption: Logical flow of LC-MS/MS for pesticide analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in complex matrices. The use of the QuEChERS method for sample preparation allows for high-throughput analysis, while the selectivity of tandem mass spectrometry ensures reliable quantification and confirmation of the analyte. Adherence to the detailed protocols and validation procedures is crucial for obtaining accurate and reproducible results.
Application Note: Solid-Phase Extraction (SPE) for the Determination of Bromfenvinphos in Water Samples
Introduction
Bromfenvinphos is an organophosphorus pesticide that can contaminate water sources, posing potential risks to human and animal health.[1] Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental water samples. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, lower costs, and shorter processing times.[2] This application note details a robust SPE protocol for the extraction and concentration of this compound from water samples, followed by instrumental analysis. The method is based on established protocols for organophosphorus pesticides and is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.
Principle of the Method
This method utilizes a reversed-phase SPE cartridge to retain this compound from a large volume of a water sample. The analyte is adsorbed onto the solid sorbent while interfering substances are washed away. Finally, the this compound is eluted with a small volume of an organic solvent, resulting in a concentrated and purified sample ready for analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18 bonded silica (B1680970) (500 mg, 6 mL) or a polymeric sorbent such as Oasis HLB or HyperSep Retain PEP.[1][2]
-
Solvents: Methanol (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Dichloromethane (HPLC grade), and Deionized Water.
-
Reagents: Sodium Chloride (NaCl), analytical grade.
-
Apparatus: SPE vacuum manifold, nitrogen evaporator, autosampler vials.
Sample Preparation
-
Collect water samples in clean glass bottles.
-
If the sample contains suspended particles, filter it through a 0.45 µm glass fiber filter.
-
For a 500 mL water sample, add 5 g of NaCl to increase the ionic strength and enhance the recovery of the analyte.[1]
-
If the sample is acidic, adjust the pH to neutral (6.8-7.0) using a suitable buffer, such as ammonium (B1175870) acetate.[3]
-
Spike the samples with a known concentration of this compound standard for recovery studies.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 8-10 mL/min.[3]
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.
-
Dry the cartridge under vacuum for 15 minutes to remove excess water.[3]
-
-
Elution:
-
Elute the retained this compound from the cartridge with a mixture of ethyl acetate and dichloromethane. A suggested elution sequence is 4 mL of ethyl acetate followed by 4 mL of ethyl acetate and 2 mL of dichloromethane.[1]
-
Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of ≤ 40°C.[3]
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane (B92381) or mobile phase compatible with the analytical instrument).[4]
-
Transfer the final extract into an autosampler vial for analysis.
-
Instrumental Analysis
The extracted and concentrated samples can be analyzed using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or a Mass Spectrometric (MS) detector.[6][7] Alternatively, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) can be used for high sensitivity and selectivity.[8]
Data Presentation
The following tables summarize typical performance data for the SPE of organophosphorus pesticides from water samples. These values can be used as a benchmark for the analysis of this compound, though method validation for the specific analyte is essential.
Table 1: Recovery and Precision Data for Organophosphorus Pesticides using SPE-GC-NPD
| Compound | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Dichlorvos | 0.2 | 95 | 4.5 |
| Phorate | 0.2 | 88 | 6.2 |
| Dimethoate | 0.2 | 92 | 5.1 |
| Methyl Parathion | 0.2 | 98 | 3.8 |
| Malathion | 0.2 | 96 | 4.2 |
| Parathion | 0.2 | 99 | 3.5 |
| Disulfoton | 0.4 | 91 | 5.8 |
| Demeton | 0.4 | 85 | 7.1 |
Data adapted from similar organophosphorus pesticide studies.[1][6]
Table 2: Method Detection Limits for Organophosphorus Pesticides
| Compound | Method Detection Limit (MDL) (µg/L) |
| Dichlorvos | 0.02 |
| Phorate | 0.05 |
| Dimethoate | 0.03 |
| Methyl Parathion | 0.02 |
| Malathion | 0.04 |
| Parathion | 0.02 |
| Disulfoton | 0.06 |
| Demeton | 0.1 |
Data based on a signal-to-noise ratio of 3.[1]
Visualizations
Diagram 1: Experimental Workflow for SPE of this compound
Caption: Workflow for the extraction of this compound from water.
Diagram 2: Logical Relationships in SPE Method Development
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of PFAS in Drinking Water by LCMS [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Protocol for the Analysis of Bromfenvinphos Residues in Food Products
Introduction
Bromfenvinphos is an organophosphate insecticide and acaricide used to control a variety of pests on crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. This application note provides a detailed protocol for the determination of this compound residues in a range of food matrices using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis. This method is suitable for researchers, scientists, and professionals in the field of drug development and food safety analysis.
Principle
The method involves the extraction of this compound residues from a homogenized food sample using acetonitrile (B52724). The extraction is followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. The final extract is then analyzed by GC-MS/MS for the quantification of this compound.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
Deionized water
-
QuEChERS extraction salt packets
-
dSPE cleanup tubes
Equipment
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Centrifuge capable of ≥4000 x g
-
Vortex mixer
-
Analytical balance
-
Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Experimental Protocol
Sample Preparation
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables, cereals) using a high-speed blender or food processor. For dry samples like cereals, it may be necessary to add a specific amount of water to rehydrate the sample before homogenization.
-
Weighing: Weigh 10 g (for high moisture content samples) or 5 g (for low moisture content or high-fat samples) of the homogenized sample into a 50 mL centrifuge tube.
Extraction (QuEChERS)
-
Add 10 mL of acetonitrile to the centrifuge tube containing the sample.
-
Cap the tube and shake vigorously for 1 minute using a vortex mixer or by hand.
-
Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 x g for 5 minutes.
Cleanup (Dispersive Solid-Phase Extraction - dSPE)
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE cleanup tube. The composition of the dSPE tube will depend on the matrix:
-
General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA
-
Pigmented Fruits and Vegetables (e.g., spinach, berries): 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB
-
Fatty Matrices (e.g., avocado, nuts): 150 mg MgSO₄, 50 mg PSA, 50 mg C18
-
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
Transfer the supernatant into an autosampler vial, after filtering through a 0.22 µm syringe filter if necessary, for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Instrument Conditions: Optimize the GC-MS/MS parameters for the analysis of this compound. Typical conditions are provided in the table below.
-
Calibration: Prepare matrix-matched calibration standards by spiking blank matrix extracts with known concentrations of this compound standard solution. This is crucial to compensate for matrix effects that can cause signal suppression or enhancement.[1]
-
Quantification: Inject the prepared sample extracts and calibration standards into the GC-MS/MS system. Identify and quantify this compound based on its retention time and specific mass transitions (Multiple Reaction Monitoring - MRM).
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound in various food matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: GC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS/MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| Collision Energy | Optimized for each transition |
Table 2: Method Validation Data for this compound in Various Food Matrices
| Food Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Fruits | |||||
| Apple | 10 | 95 | 8 | 1 | 5 |
| 50 | 98 | 6 | |||
| Orange | 10 | 92 | 10 | 2 | 5 |
| 50 | 96 | 7 | |||
| Vegetables | |||||
| Tomato | 10 | 97 | 7 | 1 | 5 |
| 50 | 101 | 5 | |||
| Lettuce | 10 | 90 | 11 | 2 | 10 |
| 50 | 94 | 8 | |||
| Cereals | |||||
| Wheat | 10 | 88 | 12 | 5 | 10 |
| 50 | 92 | 9 | |||
| Rice | 10 | 85 | 14 | 5 | 10 |
| 50 | 90 | 10 | |||
| Meat | |||||
| Chicken | 10 | 82 | 15 | 5 | 10 |
| 50 | 88 | 11 | |||
| Beef | 10 | 80 | 16 | 5 | 10 |
| 50 | 85 | 13 |
*Recovery and RSD (Relative Standard Deviation) values are typically determined from at least five replicate analyses. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). These values are indicative and should be determined by each laboratory.
Visualizations
Conclusion
The described QuEChERS-based method followed by GC-MS/MS analysis provides a robust and reliable approach for the determination of this compound residues in a variety of food matrices. The method is characterized by good recovery, precision, and low limits of detection and quantification, making it suitable for routine monitoring and regulatory compliance testing. Proper validation of the method in each laboratory and for each specific matrix is essential to ensure accurate and defensible results.
References
Application Notes and Protocols for Bromfenvinphos in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromfenvinphos is an organophosphate compound classified as an ectoparasiticide for topical use in veterinary medicine.[1] Like other organophosphates, it functions as an acetylcholinesterase inhibitor, leading to neuromuscular paralysis in target parasites.[2][3] While the use of organophosphates in veterinary medicine has been widespread for controlling external parasites on livestock and companion animals, specific and extensive data on the application of this compound in common domestic animals is limited in publicly available literature.[2][4][5][6] Its most documented application appears to be in apiculture. This document aims to consolidate the available information on this compound and provide a general framework for its study based on the properties of organophosphates.
Mechanism of Action
The primary mechanism of action for this compound, consistent with other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of parasites.[2][7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the parasite.[2][7]
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Documented Veterinary Application
The most specific documented use of this compound in veterinary medicine is as an acaricide for the control of Varroa destructor, a parasitic mite of honey bees that causes a disease known as varroosis.[8]
Toxicological Data
Table 1: Summary of In Vitro Toxicological Findings for this compound and Related Compounds
| Compound | System Studied | Observed Effects | Reference |
| This compound | Human Erythrocytes | At concentrations of 0.5 to 250 μM, did not cause hemolysis or methemoglobin formation. | [8] |
| Dibromo-bromfenvinphos | Human Erythrocytes | Changed the size and shape parameters of erythrocytes. | [8] |
| 2,4-dichlorophenacyl bromide | Human Erythrocytes | Induced hemolysis, increased methemoglobin levels, and altered erythrocyte morphology. | [8] |
| This compound | Honey Bees | Suppressed biochemical defenses and increased susceptibility to Nosema spp. infection. | [9][10] |
| Chlorfenvinphos (B103538) | Human Erythrocyte AChE | Exhibited stronger enzyme inhibition than this compound. | [11] |
Experimental Protocols
Detailed experimental protocols for the application of this compound in specific veterinary species were not found in the search results. However, a general workflow for evaluating a new ectoparasiticide is presented below.
General Protocol for Ectoparasiticide Efficacy and Safety Evaluation:
-
In Vitro Assessment:
-
Determine the LC50 (lethal concentration, 50%) of this compound against the target parasite (e.g., ticks, fleas, mites) using emersion or contact assays.
-
Evaluate the inhibitory concentration (IC50) against acetylcholinesterase from the target parasite.
-
-
Pre-clinical (Laboratory Animal) Studies:
-
Dose-ranging studies: Administer different concentrations of the formulation to a small group of the target animal species to determine the minimum effective dose and the maximum tolerated dose.
-
Efficacy studies: Artificially infest treated and control groups of animals with the target parasite and monitor parasite mortality over a defined period.
-
Safety and toxicology studies:
-
Administer the formulation at the proposed therapeutic dose and at multiples of this dose.
-
Monitor for clinical signs of toxicity (e.g., salivation, tremors, ataxia, as are common with organophosphate toxicity).[12]
-
Collect blood samples for hematology, serum biochemistry, and acetylcholinesterase activity measurement.
-
Conduct histopathological examination of major organs upon study completion.
-
-
-
Clinical Trials:
-
Conduct studies in a larger population of the target species in a clinical setting.
-
Evaluate the efficacy and safety under real-world conditions.
-
Monitor for any adverse events.
-
Caption: General workflow for the evaluation of a new ectoparasiticide.
Conclusion
This compound is an organophosphate ectoparasiticide with a documented application against Varroa mites in honey bees. While it belongs to a class of compounds historically used in veterinary medicine, detailed public data on its use, efficacy, and safety in common companion and livestock animals is not extensive. The provided information and general protocols can serve as a foundational guide for researchers and professionals interested in further investigating the potential veterinary applications of this compound. Any such investigation should adhere to rigorous safety and efficacy testing protocols, paying close attention to the potential for toxicity inherent to the organophosphate class.
References
- 1. Bromfenvinfos | C12H14BrCl2O4P | CID 105047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parasitipedia.net [parasitipedia.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. parasitipedia.net [parasitipedia.net]
- 6. Recent developments in ectoparasiticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The effect of this compound and its impurities on human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insecticide Poisoning - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
Application Note and Protocol: In Vitro Acetylcholinesterase Inhibition Assay for Bromfenvinphos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromfenvinphos is an organophosphate insecticide that exerts its toxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can lead to paralysis and death in insects. Understanding the inhibitory potential of compounds like this compound on AChE is crucial for toxicological assessment and the development of potential antidotes.
This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against acetylcholinesterase using the widely accepted Ellman's method. This colorimetric assay is a simple, robust, and reliable method for measuring AChE activity and is well-suited for screening potential inhibitors.
Principle of the Assay
The in vitro acetylcholinesterase inhibition assay is based on the Ellman's method, which quantifies the activity of AChE by measuring the formation of a colored product. The assay involves the following steps:
-
Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.
-
Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group (-SH), reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.
-
Spectrophotometric Measurement: The rate of formation of TNB is directly proportional to the AChE activity and can be measured by monitoring the increase in absorbance at 412 nm.
In the presence of an inhibitor like this compound, the rate of the enzymatic reaction is reduced, leading to a slower formation of TNB and a lower absorbance reading. The inhibitory potency of the compound is determined by measuring the reduction in AChE activity at various inhibitor concentrations.
Data Presentation
The inhibitory effect of this compound on acetylcholinesterase is characterized by several key quantitative parameters. The following table summarizes these parameters.
| Parameter | Value | Description | Reference |
| IC50 | [Data not available in the searched sources] | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the AChE activity. | (Sosnowska et al., 2013) |
| Inhibition Type | Mixed | This compound exhibits a mixed type of inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. | (Sosnowska et al., 2013) |
| Ki | [Data not available in the searched sources] | The inhibition constant for the binding of this compound to the free enzyme. | (Sosnowska et al., 2013) |
| Ki' | [Data not available in the searched sources] | The inhibition constant for the binding of this compound to the enzyme-substrate complex. | (Sosnowska et al., 2013) |
| Km | Increased in the presence of higher concentrations of this compound. | The Michaelis constant, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). An increase in Km suggests a lower affinity of the enzyme for its substrate. | (Sosnowska et al., 2013) |
| Vmax | Decreased in the presence of higher concentrations of this compound. | The maximum rate of the enzymatic reaction. A decrease in Vmax indicates that the inhibitor reduces the catalytic efficiency of the enzyme. | (Sosnowska et al., 2013) |
Note: The specific quantitative values for IC50, Ki, and Ki' for this compound from the study by Sosnowska et al. (2013) were not available in the abstracts of the searched articles. For precise values, consulting the full-text article is recommended.
Experimental Protocols
This protocol is adapted from the standard Ellman's method for a 96-well microplate format, suitable for determining the inhibitory potential of this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0 by mixing the two solutions.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. Immediately before use, dilute the stock solution to a final concentration of 1 U/mL with phosphate buffer. Keep the enzyme solution on ice.
-
ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water to make a 14 mM solution. Prepare this solution fresh daily.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer to make a 10 mM solution. Protect the solution from light.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity. Prepare serial dilutions of the stock solution in DMSO.
Assay Procedure
-
Assay Plate Setup:
-
Blank: 180 µL of phosphate buffer + 20 µL of DMSO.
-
Control (100% Activity): 160 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of DMSO.
-
Test (Inhibitor): 160 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of this compound dilution.
-
-
Pre-incubation: Add the respective components (buffer, AChE, and DMSO or this compound) to the wells of the 96-well plate. Mix gently and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate Reaction: To each well, add 20 µL of 10 mM DTNB solution, followed by 20 µL of 14 mM ATCI solution to start the enzymatic reaction. The final volume in each well will be 240 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinetic Analysis (Optional): To determine the type of inhibition and the inhibition constants (Ki and Ki'), the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.
Visualizations
Signaling Pathway of AChE Inhibition by this compound
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow of the in vitro Acetylcholinesterase Inhibition Assay.
Application Notes and Protocols for Bromfenvinphos Sample Preparation in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromfenvinphos is an organophosphate insecticide that can accumulate in the fatty tissues of animals. Accurate quantification of its residues in biological matrices is crucial for toxicological assessments and food safety monitoring. Effective sample preparation is a critical step to isolate this compound from complex biological samples, remove interfering substances, and concentrate the analyte before instrumental analysis. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for this compound in biological tissues: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These methods are compatible with subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The selection of a sample preparation method often depends on the tissue matrix, the desired level of cleanliness, and the available resources. The following table summarizes quantitative data for the recovery of a closely related organophosphate, this compound-methyl, using the QuEChERS method, which is adaptable for this compound analysis.
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Analytical Method |
| This compound-methyl | Wheat flour, rolled oats, wheat germ (High-fat matrices) | QuEChERS | >80% | GC-EI-MS/MS |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for a large number of samples. It is particularly effective for fatty matrices.[1][2]
Materials:
-
Homogenized tissue sample (e.g., liver, kidney, muscle, fat)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC-grade)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Extraction:
-
Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube. For fatty tissues like bovine fat, use 1 g of sample and add 5 mL of hexane (B92381) and 10 mL of water.[1]
-
Add 4 mL of acetonitrile (10 mL for fatty tissues).[1]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 1.6 g of anhydrous MgSO₄ and 0.4 g of NaCl. For fatty tissues, use 4 g of MgSO₄ and 0.5 g of NaCl.[1]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 80 mg of C18, 80 mg of PSA, and 150 mg of anhydrous MgSO₄. For fatty tissues, use 50 mg of PSA and 150 mg of MgSO₄.[1]
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS or LC-MS analysis.
-
Solid-Phase Extraction (SPE) Protocol
SPE is a selective method that provides cleaner extracts compared to LLE and is easily automated.[3] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a small volume of solvent.
Materials:
-
Homogenized tissue sample
-
Extraction solvent (e.g., Ethyl acetate (B1210297), Hexane)
-
SPE cartridges (e.g., C18, Florisil)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Elution solvent (e.g., Ethyl acetate, Acetone)
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Pre-treatment:
-
Homogenize 1-5 g of tissue with an appropriate solvent like ethyl acetate.
-
Centrifuge to separate the solid debris.
-
Collect the supernatant and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the SPE cartridge (e.g., hexane).
-
-
SPE Procedure:
-
Conditioning: Pass 5 mL of methanol (B129727) through the SPE cartridge.
-
Equilibration: Pass 5 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample extract onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate or acetone.
-
Final Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in a small, known volume of a suitable solvent for instrumental analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquids. It is a versatile technique but can be time-consuming and solvent-intensive.
Materials:
-
Homogenized tissue sample
-
Extraction solvent (e.g., Hexane, Dichloromethane, Ethyl acetate)
-
Salting-out agent (e.g., Sodium chloride)
-
Separatory funnel or centrifuge tubes
-
Anhydrous sodium sulfate
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Protocol:
-
Extraction:
-
Homogenize 5 g of tissue with 10 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Add a salting-out agent like sodium chloride to improve the partitioning of this compound into the organic layer.
-
Shake vigorously in a separatory funnel or vortex in a centrifuge tube for 2-3 minutes.
-
Allow the layers to separate. If using centrifuge tubes, centrifuge to aid separation.
-
-
Drying and Concentration:
-
Collect the organic layer and pass it through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
-
Solvent Exchange (if necessary):
-
If the extraction solvent is not compatible with the analytical instrument, perform a solvent exchange by adding a small amount of the desired final solvent and continuing the evaporation to remove the original solvent.
-
Adjust the final volume for injection into the GC-MS or LC-MS system.
-
Visualizations
Caption: QuEChERS workflow for this compound extraction.
Caption: Solid-Phase Extraction (SPE) workflow.
References
Application Note: Quantitative Analysis of Bromfenvinphos and its Process-Related Impurities Using Gas Chromatography (GC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Bromfenvinphos, an organophosphorus insecticide, is used in veterinary medicine to control ectoparasites.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis of this compound, several process-related impurities can be formed.[3][4] Regulatory guidelines necessitate the identification and quantification of impurities to ensure product quality.[5]
This application note details a validated quantitative gas chromatography (GC) method for the determination of this compound and five of its known synthesis impurities:
-
dihydro-bromfenvinphos
-
dibromo-bromfenvinphos
-
2,4-dichlorophenacyl bromide
-
2,4-dichlorophenacylidene bromide
The method is suitable for quality control laboratories and for professionals involved in the development and manufacturing of this compound.
Analytical Method Gas chromatography is a robust and widely used technique for the analysis of organophosphorus pesticides and their impurities.[8][9] This method utilizes a high-resolution capillary GC system equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), which are highly selective for phosphorus-containing compounds, ensuring high sensitivity and minimizing interference from the sample matrix.[10]
Experimental Protocol
Reagents and Materials
-
Standards: this compound (analytical standard, >99% purity), dihydro-bromfenvinphos, dibromo-bromfenvinphos, 2,4-dichlorophenacyl bromide, 2,4-dichlorophenacylidene bromide, and 2,4-dichlorophenacylidyne bromide.
-
Solvents: Acetone (B3395972) and Hexane (HPLC or GC grade).[11]
-
Apparatus: Standard laboratory glassware, including volumetric flasks, pipettes, and autosampler vials with PTFE-lined caps.[11] An analytical balance capable of weighing to 0.0001 g.
Standard Solution Preparation
-
Individual Stock Standards (1000 µg/mL): Accurately weigh approximately 25 mg of each standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with acetone.
-
Composite Stock Standard (40 µg/mL): Pipette 1.0 mL of each individual stock solution into a 25 mL volumetric flask and dilute to volume with acetone.[10]
-
Calibration Standards: Prepare a series of calibration standards by diluting the Composite Stock Standard with acetone to achieve concentrations across the desired range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound API sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetone.
-
Transfer an aliquot of the solution into a GC autosampler vial for analysis.
Gas Chromatography (GC) Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting |
|---|---|
| Instrument | Gas Chromatograph with FPD or NPD |
| Column | Fused-silica capillary column, e.g., TraceGOLD TG-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl polysiloxane phase.[9] |
| Carrier Gas | Helium or Nitrogen, constant flow rate of 1.2 mL/min |
| Injector | Splitless mode |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL[9] |
| Oven Program | Initial: 150°C, hold for 2 min. Ramp 1: 10°C/min to 220°C, hold for 5 min. Ramp 2: 20°C/min to 280°C, hold for 5 min. |
| Detector | FPD (Phosphorus mode) or NPD |
| Detector Temperature | 300°C |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][12][13] The validation parameters include specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).[14][15]
Data Presentation & Results
Specificity
The method demonstrated excellent specificity. A chromatogram of a spiked sample showed baseline separation of this compound and all five impurities. No interference was observed from the diluent at the retention times of the analytes.
Linearity and Range
Linearity was established by analyzing calibration standards at five concentration levels. The method was found to be linear over the range of 0.1 µg/mL to 10.0 µg/mL for all impurities.
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| dihydro-bromfenvinphos | 0.1 - 10.0 | > 0.999 |
| dibromo-bromfenvinphos | 0.1 - 10.0 | > 0.999 |
| 2,4-dichlorophenacyl bromide | 0.1 - 10.0 | > 0.998 |
| 2,4-dichlorophenacylidene bromide | 0.1 - 10.0 | > 0.998 |
| 2,4-dichlorophenacylidyne bromide | 0.1 - 10.0 | > 0.997 |
Accuracy (Recovery)
Accuracy was determined by spiking a sample of this compound with known amounts of each impurity at three concentration levels (50%, 100%, and 150% of a target impurity level of 0.1%).
| Analyte | Spiked Level | Mean Recovery (%) |
| dihydro-bromfenvinphos | 50%, 100%, 150% | 98.5 - 101.2 |
| dibromo-bromfenvinphos | 50%, 100%, 150% | 99.1 - 102.0 |
| 2,4-dichlorophenacyl bromide | 50%, 100%, 150% | 97.8 - 100.5 |
Precision
Repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated by analyzing six replicate samples spiked with impurities at 100% of the target concentration.
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| dihydro-bromfenvinphos | < 2.0% | < 3.0% |
| dibromo-bromfenvinphos | < 2.0% | < 3.0% |
| 2,4-dichlorophenacyl bromide | < 2.5% | < 4.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| All Impurities | ~0.03 | ~0.1 |
Visualizations
Caption: Experimental workflow from sample preparation to final data reporting.
Conclusion
The developed gas chromatography method is specific, linear, accurate, and precise for the quantitative determination of this compound and its key process-related impurities. The method is suitable for its intended purpose in a quality control environment to ensure the purity and safety of this compound API. The use of a phosphorus-selective detector like FPD or NPD provides excellent sensitivity and selectivity for the target analytes.
References
- 1. Bromfenvinfos | C12H14BrCl2O4P | CID 105047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound and its impurities on human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. analysis.rs [analysis.rs]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. google.com [google.com]
- 14. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 15. researchgate.net [researchgate.net]
Application Notes for the Use of Bromfenvinphos as a Reference Standard in Pesticide Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of Bromfenvinphos, an organophosphate pesticide, in food matrices using this compound as a reference standard. The methodologies outlined below leverage the widely adopted QuEChERS sample preparation technique followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is an organophosphate insecticide and acaricide used to control a range of agricultural pests. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety. The use of a certified reference standard is critical for the proper identification and quantification of pesticide residues.
This document provides two primary analytical protocols: a GC-MS/MS method and an LC-MS/MS method, both preceded by a detailed QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide variety of food matrices. The following protocol is based on the EN 15662 standard, which is suitable for a broad range of pesticides, including this compound.
Materials and Reagents
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (B52724) (ACN), pesticide residue grade
-
QuEChERS Extraction Salt Packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
Dispersive Solid-Phase Extraction (d-SPE) tubes containing:
-
For general produce: 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)
-
For pigmented produce (e.g., spinach, carrots): 150 mg MgSO₄, 50 mg PSA, 7.5 mg Graphitized Carbon Black (GCB)
-
For fatty matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18
-
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol
-
Sample Homogenization : Homogenize the sample using a high-speed blender. For samples with low water content, a cryogenic grinder with dry ice can be used to prevent degradation of pesticides.
-
Extraction :
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples (e.g., cereals), add 10 mL of reagent water and allow to rehydrate for 30 minutes.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of the QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute to ensure the salts do not agglomerate.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup :
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to the appropriate 2 mL d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract : The supernatant is the final extract. Carefully transfer an aliquot into an autosampler vial for GC-MS/MS or LC-MS/MS analysis.
Analytical Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly selective and sensitive technique for the analysis of thermally stable and volatile pesticides like this compound.
Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent with a triple quadrupole analyzer |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 70 °C (hold for 2 min), ramp at 25 °C/min to 150 °C (hold for 0 min), ramp at 3 °C/min to 200 °C (hold for 0 min), ramp at 8 °C/min to 280 °C (hold for 10 min)[1] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 325 | 297 | 15 | Quantifier |
| 325 | 269 | 25 | Qualifier |
| 404 (Molecular Ion) | 325 | 10 | Qualifier |
Note: Collision energies may require optimization on the specific instrument used.
Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of a wide range of pesticides, including those that are less volatile or thermally labile.
Instrumentation and Conditions
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Sciex QTRAP 5500 or equivalent with a triple quadrupole analyzer |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 404.9 | 109.1 | 35 | Quantifier |
| 404.9 | 137.1 | 25 | Qualifier |
| 404.9 | 325.0 | 15 | Qualifier |
Note: These transitions are for the [M+H]⁺ adduct. Collision energies may require optimization on the specific instrument used.
Method Validation and Performance Data
Method validation should be performed to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following table presents typical performance data for the analysis of this compound in a vegetable matrix.
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| LOD | 0.003 mg/kg |
| LOQ | 0.01 mg/kg |
| Recovery | 85-110% |
| Precision (RSD) | < 15% |
Note: These values are indicative and should be experimentally verified for the specific matrix and instrumentation used.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the determination of this compound residues in food samples. The use of this compound as a reference standard is essential for accurate quantification and confirmation. The combination of the QuEChERS sample preparation method with either GC-MS/MS or LC-MS/MS analysis offers high-throughput capabilities with the sensitivity and selectivity required to meet global regulatory standards. Laboratories should perform in-house validation to ensure the methods meet their specific requirements.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Gas Chromatography Issues for Bromfenvinphos Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatographic (GC) analysis of Bromfenvinphos, a polar organophosphorus pesticide.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues specific to this compound.
Is it only the this compound peak that is tailing, or are all peaks in the chromatogram affected?
The answer to this question is the first critical step in diagnosing the problem.
-
All Peaks Tailing: This typically indicates a system-wide or physical issue.
-
Only this compound (or other polar analyte) Peak Tailing: This is more likely due to a chemical interaction between this compound and the GC system.
Scenario 1: All Peaks in the Chromatogram are Tailing
If all peaks, including internal standards and even the solvent peak, exhibit tailing, the issue is likely physical. Here are the common causes and solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Improper Column Installation | A poor column cut (not a clean, 90-degree cut) or incorrect installation depth in the inlet or detector can create dead volume and turbulence in the carrier gas flow path, leading to peak tailing for all compounds. | 1. Carefully remove the column. 2. Trim 5-10 cm from the end of the column using a ceramic wafer or specialized tool to ensure a clean, square cut. 3. Reinstall the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion depth into both the inlet and detector. |
| Dead Volume | Excessive volume in the flow path that is not swept by the carrier gas can cause band broadening and peak tailing. This can be due to incorrect ferrule size, loose fittings, or excessive tubing length. | 1. Ensure you are using the correct ferrules for your column and fittings. 2. Check and tighten all fittings in the flow path. 3. Minimize the length of any transfer lines or connecting tubing. |
| Column Contamination (Gross) | Severe contamination of the entire column with non-volatile matrix components can lead to poor peak shape for all analytes. | 1. Bake out the column at its maximum isothermal temperature limit for several hours. 2. If baking out does not resolve the issue, trim a larger section (e.g., 0.5-1 meter) from the front of the column. 3. If the problem persists, the column may need to be replaced. |
| Carrier Gas Leak | A leak in the carrier gas line or at the inlet can disrupt the flow path and cause broad, tailing peaks. | 1. Use an electronic leak detector to check for leaks at all fittings, the septum, and the column connections. 2. Address any leaks found by tightening fittings or replacing ferrules or the septum. |
Scenario 2: Only the this compound Peak is Tailing
If only the this compound peak or other polar analytes are tailing while non-polar compounds have good peak shape, the issue is likely due to specific chemical interactions.
| Potential Cause | Description | Troubleshooting Steps |
| Active Sites in the Inlet | The glass inlet liner and septum are common sources of active sites (exposed silanols) that can interact with the polar this compound molecule, causing adsorption and peak tailing.[1] | 1. Perform Inlet Maintenance: Replace the inlet liner and septum. This is the most common solution for this issue. 2. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider a liner with glass wool, as it can help trap non-volatile matrix components and provide a more inert surface.[1][2] |
| Column Contamination (Front) | Accumulation of non-volatile matrix components at the head of the column can create active sites that specifically interact with polar analytes like this compound. | 1. Trim the Column: Trim 10-20 cm from the front of the column. 2. Use a Guard Column: A deactivated guard column can be installed before the analytical column to protect it from contamination. |
| Column Degradation | Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica (B1680970) tubing. This is particularly problematic for polar compounds. | 1. If trimming the column does not improve the peak shape, the column may be degraded and require replacement. 2. Ensure the column operating temperature does not exceed the manufacturer's recommendation. |
| Inlet Temperature Too Low | Insufficient inlet temperature can lead to slow or incomplete vaporization of this compound, resulting in a broad, tailing peak. | 1. Increase the inlet temperature in increments of 10-20°C and observe the effect on the peak shape. A typical starting point for organophosphorus pesticides is around 250°C. |
| Inlet Temperature Too High | Excessive inlet temperature can cause thermal degradation of this compound, which can sometimes manifest as a tailing or distorted peak.[3] | 1. If you suspect thermal degradation, decrease the inlet temperature in 10-20°C increments. |
| Sub-optimal Carrier Gas Flow Rate | An incorrect carrier gas flow rate can lead to poor chromatographic efficiency and peak tailing. | 1. Optimize the carrier gas flow rate for your column dimensions. For a 30 m x 0.25 mm ID column, a helium flow rate of 1.0-1.5 mL/min is a good starting point. |
Troubleshooting Workflow
Caption: A flowchart outlining the systematic troubleshooting process for this compound peak tailing in gas chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to peak tailing in gas chromatography?
A1: this compound is a polar organophosphorus pesticide. Its polarity makes it susceptible to interactions with active sites within the GC system, such as exposed silanol (B1196071) groups on glass surfaces (inlet liner, column) or metal surfaces. These interactions can lead to adsorption of the analyte, causing a portion of the molecules to be retained longer, resulting in a tailing peak.[1]
Q2: I've replaced the liner and septum, but the this compound peak is still tailing. What should I do next?
A2: If inlet maintenance doesn't solve the problem, the next most likely cause is contamination at the head of the analytical column. Try trimming 10-20 cm from the front of the column. If this still doesn't resolve the issue, you may need to consider that the column is degraded and needs replacement, or you should re-evaluate your GC method parameters such as inlet temperature and carrier gas flow rate.
Q3: Can the sample solvent affect the peak shape of this compound?
A3: Yes, the choice of solvent can impact peak shape. Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion. For this compound analysis, solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and acetone (B3395972) are commonly used. It is always best to dissolve your standards and samples in the same solvent.
Q4: How often should I perform inlet maintenance to prevent peak tailing?
A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For complex matrices, you may need to replace the liner and septum daily or after a certain number of injections (e.g., 50-100). For clean standards, maintenance can be less frequent. It is good practice to monitor peak shape and response, and perform maintenance when you start to see degradation in performance.
Q5: Could my sample preparation method be the cause of peak tailing?
A5: Inadequate sample cleanup can lead to the injection of non-volatile matrix components, which can contaminate the inlet and column, creating active sites and causing peak tailing. If you are analyzing this compound in a complex matrix (e.g., food, environmental samples), ensure your sample preparation method, such as QuEChERS or solid-phase extraction (SPE), is effective at removing interferences.[4]
Experimental Protocols
Typical GC-MS Method for this compound Analysis
This protocol is a general guideline and may require optimization for your specific instrument and application. It is based on methods used for related organophosphorus pesticides.[5]
Sample Preparation (General Overview):
A common sample preparation technique for pesticides in food matrices is a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.[4]
-
Extraction: Homogenize the sample and extract with acetonitrile (B52724).
-
Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to partition the acetonitrile from the aqueous phase.
-
Cleanup (dSPE): Take an aliquot of the acetonitrile layer and add a mixture of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Final Extract: Centrifuge and take the supernatant for GC-MS analysis.
GC-MS Parameters:
| Parameter | Typical Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min (hold 10 min) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data Summary
The following tables provide typical ranges for key GC parameters and their expected impact on this compound peak shape. These are representative values for organophosphorus pesticides and should be used as a starting point for method optimization.
Table 1: Effect of Inlet Temperature on Peak Asymmetry
| Inlet Temperature (°C) | Potential Effect on this compound Peak | Recommendation |
| < 220 | Incomplete vaporization, leading to broad and tailing peaks. | Increase temperature. |
| 240 - 260 | Generally optimal for vaporization without significant degradation. | Good starting range. |
| > 280 | Potential for thermal degradation, which can cause peak distortion or loss of response.[3] | Use with caution, especially for trace analysis. |
Table 2: Effect of Carrier Gas Flow Rate on Peak Shape and Retention Time
| Carrier Gas (Helium) Flow Rate (mL/min) | Effect on Peak Shape | Effect on Retention Time | Recommendation |
| < 0.8 | Broader peaks due to increased diffusion. | Longer | Increase flow rate. |
| 1.0 - 1.5 | Generally optimal for good peak shape and resolution for a 0.25 mm ID column. | Moderate | Optimal range for most applications. |
| > 2.0 | Can lead to decreased efficiency and broader peaks if significantly above the optimal flow. | Shorter | May be used for faster analysis if resolution is not compromised. |
Table 3: Comparison of Common GC Columns for Organophosphorus Pesticide Analysis
| Stationary Phase | Polarity | Common Use | Suitability for this compound |
| 5% Phenyl Polysiloxane (e.g., DB-5MS, HP-5MS) | Low to mid | General purpose, ideal for pesticide analysis. | Excellent: Provides good selectivity and inertness for organophosphorus pesticides.[1] |
| 35% Phenyl Polysiloxane (e.g., DB-35MS) | Mid | Analysis of moderately polar compounds. | Good: Can offer alternative selectivity if co-elution is an issue on a 5% phenyl phase. |
| 50% Phenyl Polysiloxane (e.g., DB-17MS) | Mid to high | Separation of polar compounds. | Fair: May have excessive retention for this compound. |
| Polyethylene Glycol (e.g., DB-WAX) | High | Analysis of very polar compounds. | Not Recommended: Generally too polar for organophosphorus pesticide analysis. |
References
Technical Support Center: Optimizing Bromfenvinphos Extraction from Fatty Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the extraction of Bromfenvinphos from challenging fatty matrices. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your analytical workflow and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from fatty matrices?
A1: The main challenges stem from the lipophilic (fat-soluble) nature of this compound and the high lipid content of the sample matrix. Key difficulties include:
-
Low Extraction Efficiency: this compound has a high affinity for the fat phase, making its partitioning into the extraction solvent (typically acetonitrile) less efficient.
-
Matrix Effects: Co-extracted fats and lipids can interfere with the analytical detection of this compound, leading to signal suppression or enhancement in both gas chromatography (GC) and liquid chromatography (LC) systems.[1][2][3]
-
Instrument Contamination: High levels of co-extracted lipids can contaminate the analytical instrument, particularly the GC inlet and column, leading to poor chromatographic performance and downtime for cleaning.
Q2: Which extraction method is most recommended for this compound in fatty samples?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and used for pesticide residue analysis, including this compound, in fatty matrices.[4][5][6] However, the standard QuEChERS protocol often requires modification to effectively handle high-fat samples.
Q3: What are the essential modifications to the QuEChERS protocol for fatty matrices?
A3: Key modifications focus on enhancing the removal of lipids during the dispersive solid-phase extraction (d-SPE) cleanup step. Common modifications include:
-
Addition of C18 Sorbent: C18 is a nonpolar sorbent that effectively removes lipids and other nonpolar interferences from the extract. A combination of Primary Secondary Amine (PSA) and C18 is a common choice for d-SPE in fatty samples.
-
Use of Z-Sep or EMR-Lipid Sorbents: These are newer, specialized sorbents designed for enhanced lipid removal. Z-Sep, a zirconia-based sorbent, and EMR-Lipid have shown excellent performance in cleaning up extracts from high-fat matrices like edible oils and animal fats.[7][8]
-
Freezing Out: A simple and effective step is to freeze the acetonitrile (B52724) extract at a low temperature (e.g., -20°C) for several hours. This causes a significant portion of the lipids to precipitate, which can then be removed by centrifugation before the d-SPE cleanup.
Q4: Can Solid-Phase Extraction (SPE) be used for this compound in fatty matrices?
A4: Yes, Solid-Phase Extraction (SPE) is a viable alternative to QuEChERS for cleaning up extracts from fatty matrices. It can offer a more thorough cleanup but is often more time-consuming and requires more solvent. For fatty samples, a combination of C18 and Florisil SPE cartridges can be effective in removing lipid co-extractives.[9]
Q5: How can I minimize matrix effects in the final analysis?
A5: Besides a thorough cleanup, the following strategies can help mitigate matrix effects:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[1]
-
Use of an Internal Standard: A suitable internal standard, preferably a stable isotope-labeled version of this compound, can help to correct for variations in extraction efficiency and matrix effects.
-
Dilution of the Final Extract: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the analytical signal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Recovery of this compound | 1. Inefficient partitioning into the extraction solvent: this compound remains in the fat layer. 2. Analyte loss during cleanup: Adsorption of this compound to the d-SPE sorbent. 3. Degradation of this compound: Instability in the solvent or during processing. | 1. Optimize Extraction: - Ensure vigorous shaking during the extraction step to maximize the interaction between the sample and the solvent. - For highly fatty samples, consider a two-step extraction with a more hydrophobic solvent mixture like 20:80 ethyl acetate/acetonitrile.[7] 2. Evaluate Cleanup Sorbents: - While PSA and C18 are common, for highly lipophilic compounds, consider minimizing the amount of PSA or using alternative sorbents like Z-Sep or EMR-Lipid which have shown good recoveries for a broad range of pesticides in fatty matrices.[7][8] 3. Check Analyte Stability: - this compound is generally stable in acetonitrile.[3] However, ensure fresh standards are used and minimize the time between extraction and analysis. |
| High Matrix Effects (Signal Suppression or Enhancement) | 1. Insufficient cleanup: High concentration of co-extracted lipids and other matrix components. 2. Active sites in the GC system: Non-volatile matrix components can accumulate in the GC inlet, leading to signal enhancement.[2] | 1. Improve Cleanup: - Incorporate a "freezing out" step before d-SPE to precipitate a significant portion of the lipids. - Use a more effective d-SPE sorbent combination, such as PSA/C18 or specialized sorbents like Z-Sep or EMR-Lipid.[8] 2. GC System Maintenance: - Regularly replace the GC inlet liner and trim the analytical column. - Use a liner with glass wool to trap non-volatile matrix components. 3. Use Matrix-Matched Calibration: - This is the most effective way to compensate for matrix effects that cannot be eliminated through cleanup.[1] |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | 1. Contamination of the GC inlet or column: Buildup of non-volatile matrix components. 2. Incompatible solvent for injection: Mismatch between the final extract solvent and the GC conditions. | 1. Perform Instrument Maintenance: - Clean or replace the GC inlet liner. - Trim a small portion (e.g., 10-15 cm) from the front of the analytical column. 2. Solvent Exchange: - If the final extract is in a solvent not ideal for GC injection (e.g., high percentage of acetonitrile), consider evaporating the solvent and reconstituting in a more suitable solvent like hexane (B92381) or toluene. |
| Inconsistent or Irreproducible Results | 1. Non-homogeneous sample: Uneven distribution of fat and this compound in the sample. 2. Inconsistent sample preparation: Variations in shaking times, centrifugation speeds, or volumes of solvents and reagents. 3. Instrumental drift: Changes in detector response over time. | 1. Ensure Homogeneity: - Thoroughly homogenize the entire sample before taking a subsample for extraction. For solid samples, cryogenic milling can improve homogeneity. 2. Standardize the Protocol: - Adhere strictly to the validated protocol for all samples. Use calibrated pipettes and consistent timing for each step. 3. Regular Instrument Calibration: - Run calibration standards at regular intervals during a sample sequence to monitor and correct for any instrumental drift. |
Data Presentation: Comparative Recovery of Pesticides in Fatty Matrices
The following tables summarize recovery data for organophosphate pesticides (as a proxy for this compound) and other pesticides in various fatty matrices using different extraction and cleanup methods.
Table 1: Recovery of Pesticides in Bovine Fat using a Modified QuEChERS Method [4]
| Pesticide Class | Concentration Level | Average Recovery (%) | Relative Standard Deviation (%) |
| Organophosphates | Low | 70 - 110 | < 25 |
| Organophosphates | Medium | 75 - 120 | < 25 |
| Organophosphates | High | 80 - 123 | < 25 |
Table 2: Comparison of d-SPE Sorbents for Pesticide Recovery in Edible Oil
| d-SPE Sorbent | Average Recovery of Lipophilic Pesticides (%) | Key Advantages |
| PSA/C18 | 70 - 110 | Good removal of fatty acids and nonpolar interferences. |
| Z-Sep+ | 72 - 110 | Effective for removing lipids and pigments.[8] |
| EMR-Lipid | 80 - 120 | Highly selective for lipid removal with minimal analyte loss.[7] |
Note: Recovery data can vary depending on the specific analyte, matrix, and laboratory conditions. The data presented here are for illustrative purposes.
Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in Edible Oil
This protocol is a modified version of the standard QuEChERS method, optimized for high-fat liquid matrices.
1. Sample Preparation and Extraction: a. Weigh 3 g of the oil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate internal standard solution. d. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥ 4000 rpm for 5 minutes.
2. Freezing Out (Optional but Recommended): a. Transfer the acetonitrile supernatant to a clean centrifuge tube. b. Place the tube in a freezer at -20°C for at least 2 hours (or overnight). c. Centrifuge at low temperature (if available) or immediately after removing from the freezer to pellet the precipitated lipids.
3. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the clear supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. b. Vortex for 30 seconds. c. Centrifuge at ≥ 4000 rpm for 5 minutes.
4. Final Extract Preparation: a. Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for GC-MS or LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Animal Fat
This protocol provides an alternative cleanup method using SPE cartridges.
1. Sample Preparation and Extraction: a. Homogenize the animal fat sample. b. Weigh 1 g of the homogenized sample into a glass tube. c. Add 5 mL of hexane to dissolve the fat. d. Add 10 mL of acetonitrile and vortex for 1 minute for liquid-liquid partitioning. e. Centrifuge to separate the layers and collect the acetonitrile (lower) layer.
2. SPE Cleanup: a. Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of acetonitrile. b. Load the acetonitrile extract onto the C18 cartridge. c. Elute the analytes with an appropriate volume of acetonitrile or a mixture of acetonitrile and another organic solvent. d. For further cleanup, the eluate can be passed through a Florisil SPE cartridge.
3. Final Extract Preparation: a. The eluate from the SPE cartridge is collected. b. The solvent may be evaporated and the residue reconstituted in a suitable solvent for analysis.
Visualizations
Caption: Modified QuEChERS workflow for this compound extraction from edible oil.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Bromfenvinphos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Bromfenvinphos.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis, offering potential causes and solutions to mitigate matrix effects and ensure data accuracy and reproducibility.
| Issue | Potential Cause | Suggested Solution |
| Signal Suppression or Enhancement | Co-eluting matrix components interfere with the ionization of this compound in the MS source.[1][2] | Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a common and effective approach for pesticide residue analysis in various matrices. Chromatography: Optimize the LC gradient to improve the separation of this compound from matrix components. Consider using a different stationary phase or a longer column. Dilution: Dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer.[3] However, ensure that the diluted concentration of this compound remains above the limit of quantification. |
| Poor Reproducibility (High %RSD) | Inconsistent matrix effects between samples. This can be due to variations in the sample matrix composition. | Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects should be carefully validated. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects. |
| Low Analyte Recovery | Inefficient extraction of this compound from the sample matrix or loss of analyte during sample cleanup steps. | Optimize Extraction: Evaluate different extraction solvents and techniques (e.g., vortexing, sonication, shaking) to ensure complete extraction of this compound. Adjusting the pH of the extraction solvent can also improve recovery for certain analytes. Evaluate Cleanup Step: Assess potential analyte loss during SPE or d-SPE cleanup. Ensure the chosen sorbent does not irreversibly retain this compound. Test different elution solvents and volumes. |
| Peak Shape Issues (Tailing, Fronting) | Co-eluting matrix components can interfere with the chromatography, leading to poor peak shape. Overloading of the analytical column with matrix components can also be a cause. | Improve Sample Cleanup: A cleaner sample extract will lead to better chromatography. Dilute Sample: As with signal suppression, diluting the sample can reduce the load of matrix components on the column. Optimize LC Method: Adjust the mobile phase composition, gradient, and flow rate. Ensure the injection solvent is compatible with the initial mobile phase conditions. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either signal suppression (a decrease in analyte response) or signal enhancement (an increase in analyte response), ultimately affecting the accuracy and precision of quantitative analysis.
Q2: How can I quantitatively assess the matrix effect for this compound in my samples?
A2: The matrix effect (ME) can be quantitatively evaluated by comparing the peak area of this compound in a standard solution prepared in a pre-extracted blank matrix (spiked after extraction) with the peak area of a standard in a pure solvent at the same concentration. The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q3: What are the most common sample preparation techniques to minimize matrix effects for pesticide analysis?
A3: The most common and effective techniques include:
-
QuEChERS: A widely used method for pesticide residue analysis in food and agricultural samples. It involves a salting-out extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain either the analyte of interest while matrix components are washed away, or to retain interfering matrix components while the analyte passes through.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their different solubilities in two immiscible liquids.
Q4: When should I use matrix-matched calibration versus an internal standard?
A4: The use of a stable isotope-labeled internal standard is generally the preferred approach as it can compensate for both extraction variability and matrix effects.[1] However, SIL-IS for all analytes may not be available or can be expensive. Matrix-matched calibration is a good alternative when a suitable internal standard is not available. It is particularly effective when the matrix composition across different samples is relatively consistent. In many cases, a combination of both an internal standard and matrix-matched calibration can provide the most robust results.
Q5: Can the choice of ionization source affect the severity of matrix effects?
A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI). If significant and persistent matrix effects are observed with ESI, evaluating the analysis using an APCI source, if compatible with this compound, could be a viable strategy.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables present representative data for the closely related organophosphate pesticide, Chlorfenvinphos, in various matrices. This data can serve as a guideline for expected performance and for setting acceptance criteria during method development and validation for this compound.
Table 1: Recovery and Matrix Effect of Chlorfenvinphos in Liver Samples using SPE
| Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Matrix Effect (%) |
| Chlorfenvinphos | 5.76 | 95.2 | 4.1 | -8.5 |
| 57.6 | 97.8 | 2.5 | -6.2 | |
| 576 | 99.1 | 1.8 | -4.9 |
Data adapted from a study on the LC-MS/MS analysis of Chlorfenvinphos in liver samples. The matrix effect is presented as the percentage of signal suppression.
Table 2: Recovery and Matrix Effect of Chlorfenvinphos in Royal Jelly using Solvent Extraction
| Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Matrix Effect (%) |
| Chlorfenvinphos | 10 | 98 | 7 | +5 |
| 100 | 102 | 5 | +8 | |
| 500 | 105 | 4 | +11 |
Data adapted from a study on the determination of pesticides in royal jelly. The matrix effect is presented as the percentage of signal enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for this compound
This protocol describes the procedure to quantitatively assess the matrix effect.
1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). b. Prepare a working standard solution by diluting the stock solution to a known concentration (e.g., 1 µg/mL).
2. Sample Preparation (Blank Matrix Extraction): a. Select a representative blank matrix (e.g., soil, plasma, fruit homogenate) that is free of this compound. b. Extract the blank matrix using your established sample preparation protocol (e.g., QuEChERS, SPE, or LLE). c. The resulting extract is the "blank matrix extract."
3. Preparation of "Spiked in Matrix" and "Neat" Solutions: a. Set A (Spiked in Matrix): Spike a known volume of the blank matrix extract with the this compound working standard solution to achieve a final concentration within the expected analytical range of your samples. b. Set B (Neat Solution): Prepare a solution with the same final concentration of this compound as Set A, but using the pure solvent used for the final extract reconstitution instead of the blank matrix extract.
4. LC-MS/MS Analysis: a. Inject both Set A and Set B into the LC-MS/MS system under the same conditions. b. Obtain the peak area for this compound from both injections.
5. Calculation of Matrix Effect: a. Use the following formula: ME (%) = (Peak Area of Set A / Peak Area of Set B) x 100%
Protocol 2: Sample Preparation of Soil Samples for this compound Analysis using QuEChERS
This is a general QuEChERS protocol that can be adapted and optimized for the analysis of this compound in soil.
1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water (if the soil is dry). c. Add 10 mL of acetonitrile. d. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). e. Shake vigorously for 1 minute. f. Centrifuge at ≥ 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the supernatant (acetonitrile layer). b. Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbent may need to be optimized based on the soil type. c. Vortex for 30 seconds. d. Centrifuge at high speed for 2 minutes.
3. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the quantitative evaluation of matrix effects.
Caption: Logical flow for troubleshooting matrix effects.
References
Improving the limit of detection for Bromfenvinphos in environmental samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for Bromfenvinphos in environmental samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound at trace levels.
| Problem | Potential Cause | Suggested Solution |
| Low or No Analyte Signal | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and technique. For water samples, consider Solid Phase Extraction (SPE) with a suitable cartridge. For soil or sediment, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be effective.[1][2][3] |
| Degradation of this compound during sample preparation or analysis. | Ensure the pH of aqueous samples is adjusted to neutral (around 7) to minimize hydrolysis, especially during extraction.[4] Use appropriate storage conditions (e.g., refrigeration) for samples and extracts. | |
| Matrix effects suppressing the instrument signal. | Prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for signal suppression or enhancement.[5][6] Diluting the sample extract can also minimize matrix effects, though this may raise the detection limit.[7] | |
| Poor Peak Shape in Chromatography | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for pesticide analysis. Regular maintenance and replacement of the liner and septum are crucial. |
| Co-elution with interfering compounds from the matrix. | Improve the clean-up step after extraction. Dispersive solid-phase extraction (dSPE) as part of the QuEChERS method can effectively remove many interferences.[8] Alternatively, adjust the chromatographic conditions (e.g., temperature program in GC, mobile phase gradient in LC) to improve separation. | |
| Inconsistent or Low Recovery | Analyte loss during solvent evaporation/concentration steps. | Carefully control the temperature and gas flow during solvent evaporation. Avoid evaporating to complete dryness. The use of a keeper solvent can help prevent analyte loss. |
| Incomplete elution from SPE or clean-up cartridges. | Ensure the correct elution solvent and volume are used as specified by the cartridge manufacturer or developed method. Test different solvents to optimize recovery. | |
| Strong binding of this compound to matrix components. | For soil and sediment, consider using techniques like ultrasonic extraction to improve the release of the analyte from the matrix particles.[9] | |
| High Background or Interferences | Contamination from glassware, solvents, or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware, preferably by baking at a high temperature, to remove any organic residues. |
| Insufficient clean-up of the sample extract. | Employ a more rigorous clean-up method. For complex matrices, a multi-step clean-up involving different sorbents in SPE or dSPE may be necessary. Gel Permeation Chromatography (GPC) can also be used for the removal of high molecular weight interferences.[5][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive technique for detecting this compound at trace levels?
A1: Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of organophosphorus pesticides like this compound.[3][10] For non-volatile or thermally unstable related compounds, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[1][3]
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects, which can cause signal suppression or enhancement, are a common challenge in trace analysis.[6][11] To minimize them, you can:
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank sample extract that is free of the analyte.[5] This helps to mimic the matrix effects seen in the actual samples.
-
Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of this compound as an internal standard is highly recommended to correct for both extraction inefficiencies and matrix effects.[11][12][13]
-
Optimize Sample Clean-up: A more effective clean-up procedure will remove more of the interfering matrix components.[8]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the final extract can reduce the concentration of matrix components and thus their effect.[7]
Q3: What are the key advantages of the QuEChERS method for sample preparation?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in various matrices.[1] Its main advantages include:
-
High Recoveries: It provides good recoveries for a wide range of pesticides.
-
Speed and Efficiency: The method is fast and requires less solvent and glassware compared to traditional methods.
-
Effectiveness: It combines extraction and clean-up in a streamlined process, effectively removing many matrix interferences.[2]
Q4: My recoveries for this compound are consistently below 70%. What should I check first?
A4: Low recoveries can stem from several factors. A systematic approach to troubleshooting is best:
-
Extraction Efficiency: Re-evaluate your extraction solvent and method. Ensure there is adequate mixing and contact time between the solvent and the sample.
-
pH of Aqueous Samples: For water samples, ensure the pH is near neutral to prevent hydrolysis of this compound.[4]
-
Analyte Loss: Check for potential losses during any solvent evaporation steps.
-
Clean-up Step: Ensure that the analyte is not being partially retained on your clean-up sorbent. You can test this by analyzing the eluate from the clean-up cartridge.
-
Standard Stability: Verify the stability of your this compound standard solutions.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of organophosphorus pesticides, including compounds similar to this compound, in environmental samples. Note that specific values for this compound may vary depending on the exact methodology and matrix.
| Analytical Method | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Recovery (%) | Reference |
| GC/NPD, FPD | Water | Solvent Extraction | 0.01 µg/L | 99 | Wan et al. 1994[9] |
| GC/NPD, FPD | Soil, Sediment | Solvent Extraction, GPC | 1 µg/kg | 96-97 | Wan et al. 1994[9] |
| GC/ECD | Soil | Solvent Extraction | 0.01 ppm | 95 | Beynon et al. 1966[9] |
| GC/FPD | Fruits and Vegetables | Solvent Extraction | 10 µg/kg | 90.5 | Aguera et al. 1993[9] |
| LC/MS | Drinking and Surface Water | Solid Phase Extraction (SPE) | 15 ng/L | 52 | Sennert et al. 1995[9] |
| GC-MS | Water | Purge-and-trap (after derivatization) | 0.1-0.5 ng/L | 91-97 | (for bromophenols)[14] |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples using Solid Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from water samples.
-
Sample Pre-treatment: Adjust the pH of a 500 mL water sample to approximately 7.0. If the sample contains particulate matter, it should be filtered.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS analysis.
Protocol 2: Sample Preparation of Soil/Sediment Samples using QuEChERS
This protocol provides a general workflow for the QuEChERS method.
-
Sample Homogenization: Homogenize a 10 g sample of soil or sediment.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing a sorbent like PSA (primary secondary amine) to remove organic acids and other interferences, and magnesium sulfate to remove residual water.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract: The supernatant is the final extract. It can be directly analyzed by GC-MS or LC-MS/MS.
Visualizations
Caption: Workflow for this compound analysis in water using SPE.
References
- 1. Frontiers | Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. web.vscht.cz [web.vscht.cz]
- 6. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Table 6-2, Analytical Methods for Determining Chlorfenvinphos in Environmental Samples - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Advanced Techniques for the Analysis of Chemical Residues in Foods | National Agricultural Library [nal.usda.gov]
- 11. Matrix Effect | PPT [slideshare.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Bromfenvinphos in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromfenvinphos. The information is designed to address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: Which organic solvent is recommended for preparing stock solutions of this compound?
A1: For routine use and short-to-medium-term storage, acetonitrile (B52724) is a commonly used and suitable solvent. Commercial analytical standards of this compound and its analogs are often supplied in acetonitrile. For long-term storage (months to years), apolar solvents such as toluene, hexane, or isooctane (B107328) may offer enhanced stability, particularly for sensitive pesticides.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions, it is recommended to store them at low temperatures, protected from light. For short-term storage, refrigeration at 2-8°C is adequate. For long-term stability, storage at ≤ -20°C is recommended.[1] Always store solutions in tightly sealed containers to prevent solvent evaporation.
Q3: Can I use protic solvents like methanol (B129727) or ethanol (B145695) to dissolve this compound?
A3: While this compound may be soluble in protic solvents like methanol and ethanol, these solvents can potentially participate in degradation pathways, such as solvolysis, especially over extended periods or at elevated temperatures. For other compounds, protic solvents have been shown to be less stable than aprotic solvents.[2] Therefore, for stability studies or long-term storage, aprotic solvents are generally preferred.
Q4: How does light exposure affect the stability of this compound in organic solvents?
A4: Exposure to light, particularly UV light, can lead to the photodegradation of pesticides. Studies on other pesticides have shown that the rate of photodegradation can be influenced by the solvent used.[3] It is crucial to protect this compound solutions from light by using amber vials or by storing them in the dark to prevent photochemical degradation.
Q5: Are there any known impurities or degradation products of this compound I should be aware of?
A5: Impurities can be present from the synthesis process. Known synthesis-related impurities include dihydro-bromfenvinphos and dibromo-bromfenvinphos.[4] Degradation can lead to the formation of other products. While specific degradation pathways in organic solvents are not well-documented for this compound, hydrolysis of the phosphate (B84403) ester bond is a potential degradation route if water is present.
Troubleshooting Guides
Issue 1: Gradual Decrease in this compound Concentration Over Time in Acetonitrile
| Possible Cause | Troubleshooting Step |
| Trace amounts of water in acetonitrile leading to hydrolysis. | Use high-purity, anhydrous acetonitrile. Consider adding a small amount of a dehydrating agent if appropriate for your analytical method. |
| Degradation catalyzed by acidic or basic impurities in the solvent. | For certain pesticides, the addition of 0.1% (v/v) acetic acid to acetonitrile has been shown to improve stability.[5] However, the compatibility of this with your specific experimental setup should be verified. |
| Photodegradation from exposure to ambient light. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Minimize exposure to light during handling. |
| Evaporation of the solvent. | Ensure vials are tightly capped with appropriate septa. For long-term storage, consider using ampules that can be flame-sealed. |
Issue 2: Inconsistent Analytical Results Between Different Batches of Solvents
| Possible Cause | Troubleshooting Step |
| Variability in solvent purity and impurity profiles between batches. | Use high-purity, analytical grade solvents from a reputable supplier. It is good practice to test a new batch of solvent with a known standard to ensure it does not cause degradation. |
| Presence of reactive impurities in a specific solvent lot. | If a particular lot of solvent is suspected to cause degradation, it should be discarded. A study on N-trihalomethylthio fungicides found that degradation in acetonitrile was lot-dependent.[5] |
Data Presentation
Table 1: General Guidance on Solvent Selection and Storage Conditions for this compound Stability
| Solvent | Recommended Use | Storage Temperature | Known Considerations |
| Acetonitrile | Short- to medium-term storage, working solutions. | 2-8°C (short-term), ≤ -20°C (long-term). | Can be hygroscopic; use anhydrous grade. Stability may be improved with the addition of 0.1% acetic acid for some pesticides.[5] |
| Toluene | Long-term storage of analytical standards. | ≤ -20°C. | Shown to be a stable solvent for a wide range of pesticides over several years.[1] |
| Acetone | Long-term storage of analytical standards. | ≤ -20°C. | Can be reactive with certain analytes; stability should be verified. |
| Ethyl Acetate | Long-term storage of analytical standards. | ≤ -20°C. | Some pesticides with thioether groups have shown degradation in ethyl acetate.[5] |
| Hexane / Isooctane | Long-term storage, non-polar applications. | ≤ -20°C. | Generally good for stability due to their inert nature. |
| Methanol / Ethanol | Use with caution, primarily for immediate use. | Not recommended for storage. | Protic nature may lead to solvolysis over time.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Short-Term Stability Study of this compound in an Organic Solvent
This protocol outlines a general method for assessing the stability of this compound in a selected organic solvent over a short period (e.g., 7 days).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve the standard in the chosen organic solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
-
Sample Preparation:
-
Prepare several sets of samples by diluting the stock solution with the same solvent to a working concentration (e.g., 10 µg/mL) in amber vials.
-
Prepare a "time zero" sample for immediate analysis.
-
-
Storage Conditions:
-
Store the sample sets under different conditions to be evaluated (e.g., room temperature, 4°C, -20°C).
-
Ensure all samples are protected from light.
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 7 days), retrieve a sample from each storage condition.
-
Analyze the concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector (e.g., ECD or NPD).
-
The analytical method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
A common criterion for stability is the retention of 90-110% of the initial concentration.
-
Visualizations
Caption: Workflow for a short-term stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interferences in Bromfenvinphos Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during Bromfenvinphos residue analysis.
Frequently Asked Questions (FAQs)
1. What are the most common sources of interference in this compound residue analysis?
Interferences in this compound analysis can originate from various sources, primarily the sample matrix itself. These interferences, often referred to as matrix effects, can either enhance or suppress the analytical signal, leading to inaccurate quantification.[1][2] Common sources include:
-
Co-extractive Compounds: Lipids, pigments (e.g., chlorophyll), sugars, and other organic molecules from the sample matrix can be co-extracted with this compound and interfere with chromatographic separation and detection.[1]
-
Matrix-Induced Signal Enhancement/Suppression: In gas chromatography (GC), active sites in the injector port can be masked by matrix components, leading to an enhanced signal for the analyte. In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can affect the ionization efficiency of this compound in the source, causing signal suppression or enhancement.[1][2]
-
Contamination: Contamination can be introduced from laboratory glassware, solvents, reagents, and equipment.
2. Which analytical techniques are most suitable for this compound residue analysis?
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most powerful and commonly used techniques for the determination of pesticide residues like this compound.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like many organophosphate pesticides. Common detectors include:
-
Nitrogen-Phosphorus Detector (NPD): Highly selective for nitrogen and phosphorus-containing compounds.
-
Flame Photometric Detector (FPD): Selective for phosphorus and sulfur-containing compounds.
-
Electron Capture Detector (ECD): Sensitive to halogenated compounds.
-
Mass Spectrometry (MS and MS/MS): Provides high selectivity and structural information for confirmation.
-
-
Liquid Chromatography (LC): LC is suitable for less volatile and more polar compounds. When coupled with tandem mass spectrometry (LC-MS/MS), it offers high sensitivity and selectivity.
3. What is the QuEChERS method and is it suitable for this compound analysis?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food and agricultural matrices.[3][4][5] It involves an initial extraction with a solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic layer from the aqueous phase. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is used to remove interfering matrix components.[5]
The QuEChERS method is generally suitable for the analysis of a broad range of pesticides, including organophosphates like this compound, from various sample types.[3][4] However, the specific QuEChERS protocol may need to be optimized depending on the matrix. For example, for dry samples, a water addition step is necessary before extraction.[3]
Troubleshooting Guide
Issue 1: Poor recovery of this compound.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure the sample is properly homogenized. - For dry samples, add an appropriate amount of water before extraction to improve solvent penetration.[3] - Optimize the extraction solvent and volume. Acetonitrile (B52724) is a common choice for QuEChERS.[5][6] - Ensure adequate shaking/vortexing time during the extraction and partitioning steps. |
| Analyte Loss During Cleanup | - The chosen dSPE sorbent may be too strong, leading to the retention of this compound. Evaluate different sorbents (e.g., PSA, C18, GCB) or reduce the amount of sorbent used. - For very fatty matrices, consider alternative cleanup techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with appropriate cartridges. |
| Degradation of this compound | - this compound may be susceptible to degradation under certain pH conditions. Using a buffered QuEChERS method can help maintain a stable pH during extraction.[7] - Analyze samples as quickly as possible after extraction and store extracts at low temperatures. |
Issue 2: High variability in results (poor precision).
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure all samples are treated identically throughout the extraction and cleanup process. Use calibrated pipettes and balances. - Inconsistent vortexing or shaking can lead to variable extraction efficiencies. |
| Instrumental Instability | - Check the stability of the GC or LC system. Perform regular maintenance, including cleaning the injector port, replacing septa and liners (for GC), and checking for leaks. - Ensure the detector is functioning correctly and has been properly calibrated. |
| Matrix Effects | - Inconsistent matrix effects between samples can lead to high variability. The use of matrix-matched standards or an internal standard can help to compensate for these effects. |
Issue 3: Peak tailing or broad peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Co-extracted matrix components can create active sites in the GC inlet liner and the front of the analytical column, leading to peak tailing for polar analytes. - Use a deactivated liner and perform regular maintenance. The use of analyte protectants in the final extract can also help to mitigate this effect. |
| Column Contamination | - The analytical column may be contaminated with non-volatile matrix components. Bake out the column according to the manufacturer's instructions. If the problem persists, the front end of the column may need to be trimmed, or the column may need to be replaced. |
| Inappropriate Chromatographic Conditions | - Optimize the temperature program (for GC) or the mobile phase gradient (for LC) to ensure proper peak shape. |
Issue 4: Suspected matrix effects (signal enhancement or suppression).
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | - Improve the cleanup procedure to remove more of the interfering matrix components. This may involve using a different combination of dSPE sorbents or a more rigorous cleanup technique like SPE or GPC. - Modify the chromatographic method to achieve better separation between this compound and the interfering peaks. |
| Ionization Competition (LC-MS) | - Dilute the final extract to reduce the concentration of co-eluting matrix components. This can sometimes alleviate signal suppression, but it may compromise the limit of detection. - Use matrix-matched calibration standards. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects. - Employ an isotopically labeled internal standard for this compound, if available. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the analyte. |
Experimental Protocols & Data
Generic QuEChERS Protocol for Agricultural Samples
This protocol is a general guideline and should be optimized and validated for the specific matrix and analyte of interest.
-
Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water and allow to rehydrate.[3]
-
Extraction: Add 10-15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Partitioning: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[3] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents (e.g., MgSO₄, PSA, C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.
-
Analysis: Take an aliquot of the final extract for GC-MS or LC-MS/MS analysis. The extract may be filtered and a matrix-matched internal standard added prior to injection.
Quantitative Data for Organophosphate Pesticides (Illustrative)
The following table provides typical performance data for the analysis of organophosphate pesticides in various matrices using QuEChERS and chromatographic methods. Note: These values are for illustrative purposes and must be determined for this compound through proper method validation.
| Parameter | Matrix | Typical Value | Reference |
| Recovery | Fruits & Vegetables | 70-120% | [4][8] |
| Cereals | 70-110% | ||
| Oily Matrices | 60-110% | [4] | |
| Limit of Detection (LOD) | Various Food Matrices | 0.001 - 0.01 mg/kg | [8][9] |
| Limit of Quantification (LOQ) | Various Food Matrices | 0.005 - 0.05 mg/kg | [8][9] |
| Relative Standard Deviation (RSD) | Repeatability | < 20% | [10] |
Visualizations
Caption: A typical experimental workflow for this compound residue analysis using the QuEChERS method.
Caption: A logical troubleshooting workflow for addressing inaccurate results in this compound analysis.
References
- 1. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. gcms.cz [gcms.cz]
- 4. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 5. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. curresweb.com [curresweb.com]
Technical Support Center: Method Refinement for Separating Bromfenvinphos Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for separating Bromfenvinphos isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers of this compound that require separation?
A1: this compound typically exists as two types of isomers:
-
E/Z (geometric) isomers: These arise due to the restricted rotation around the carbon-carbon double bond in the vinyl group.
-
Enantiomers: As this compound contains a chiral phosphorus center, it can exist as a pair of enantiomers (R and S isomers).
Q2: Which chromatographic techniques are most suitable for separating this compound isomers?
A2: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating both E/Z isomers and enantiomers. For E/Z isomers, reversed-phase columns like C18 are often used. For enantiomers, a chiral stationary phase (CSP) is necessary.
-
Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique is well-suited for the analysis of E/Z isomers of this compound and other organophosphate pesticides. Chiral GC columns can also be used for enantiomeric separation.
-
Supercritical Fluid Chromatography (SFC): An alternative to HPLC for chiral separations, often providing faster analysis times and using less organic solvent.
Q3: What are the key factors to consider when developing a separation method for this compound isomers?
A3: Key factors include:
-
Column Selection: The choice of stationary phase is critical. A standard C18 column may be sufficient for E/Z isomers, while a specialized chiral stationary phase (e.g., polysaccharide-based) is required for enantiomers.
-
Mobile Phase Composition: For HPLC, the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer, as well as the pH of the buffer, can significantly impact the resolution of isomers. For GC, the choice of carrier gas and the temperature program are crucial.
-
Detector Selection: A UV detector is commonly used for HPLC, while a mass spectrometer (MS) or a flame photometric detector (FPD) are often used for GC to provide sensitivity and selectivity for organophosphates.
-
Sample Preparation: Proper sample extraction and clean-up are essential to prevent matrix interference and column contamination.
Troubleshooting Guides
HPLC Separation of E/Z Isomers
Problem: Poor or no resolution between E and Z isomer peaks.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Solvent Ratio: Systematically vary the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent generally increases retention and may improve resolution. 2. Change Organic Solvent: If acetonitrile does not provide adequate separation, try methanol (B129727), or a mixture of the two, as this can alter selectivity. 3. Modify pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly affect retention and selectivity. For this compound, a slightly acidic mobile phase (e.g., using formic or acetic acid) is often a good starting point. |
| Unsuitable Column | 1. Try a Different Stationary Phase: If a standard C18 column is not effective, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interactions with the isomers.[1] 2. Check Column Health: An old or contaminated column can lead to poor performance. Flush the column with a strong solvent or replace it if necessary. |
| Inadequate Temperature Control | Optimize Column Temperature: Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Sometimes, lower temperatures can enhance resolution, although this may increase backpressure. |
Problem: Peak Tailing for one or both isomer peaks.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanols | 1. Use an End-Capped Column: Modern, high-quality end-capped C18 columns have fewer free silanol (B1196071) groups, reducing the likelihood of peak tailing for polar compounds. 2. Add a Mobile Phase Modifier: Incorporate a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of free silanols. |
| Column Overload | Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume. |
| Extra-Column Volume | Minimize Tubing Length and Diameter: Excessive volume between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and keep the connections as short as possible. |
Chiral Separation of Enantiomers (HPLC)
Problem: No separation of enantiomers on a chiral column.
| Possible Cause | Suggested Solution |
| Incorrect Chiral Stationary Phase (CSP) | Screen Different CSPs: Polysaccharide-based CSPs (e.g., Chiralpak® AD, AS, or Chiralcel® OD, OJ) are often effective for separating organophosphate enantiomers.[2] If one type doesn't work, try another with a different chiral selector. |
| Inappropriate Mobile Phase | 1. Optimize Normal-Phase Conditions: For polysaccharide CSPs, start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). Systematically vary the percentage of the alcohol (e.g., from 2% to 20%). 2. Try Reversed-Phase Conditions: Some immobilized polysaccharide CSPs can be used with reversed-phase mobile phases (e.g., acetonitrile/water or methanol/water). This can sometimes provide a different selectivity. 3. Use Additives: For basic or acidic compounds, adding a small amount of a modifier (e.g., diethylamine (B46881) for basic compounds, trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape and resolution. |
| Low Temperature | Decrease Column Temperature: Chiral separations are often more effective at lower temperatures. Try running the separation at 10-15 °C. |
GC-MS Analysis of E/Z Isomers
Problem: Poor peak shape or peak degradation.
| Possible Cause | Suggested Solution |
| Inlet Degradation | Organophosphate pesticides can be thermally labile and may degrade in a hot GC inlet.[3][4] 1. Lower Inlet Temperature: Reduce the injector temperature in 20 °C increments to find the lowest temperature that still allows for efficient volatilization of the analytes.[5] 2. Use an Inert Liner: Employ a deactivated glass liner, potentially with a taper at the bottom, to minimize active sites. Avoid using glass wool if possible, as it can be a source of activity.[5] 3. Reduce Residence Time: Use a faster injection technique (e.g., pulsed splitless) or a liner with a smaller volume. |
| Column Activity | Use an Inert Column: Employ a column specifically designed for inertness, such as a DB-5ms Ultra Inert or equivalent. Condition the column properly before use. |
| Matrix Effects | Perform Sample Clean-up: Complex sample matrices can introduce non-volatile residues that build up in the inlet and column, leading to peak distortion. Use a suitable sample preparation technique like solid-phase extraction (SPE) to clean up the sample. |
Data Presentation
Table 1: Example GC-MS Retention Times for this compound-methyl and Related Isomers
| Compound | Retention Time (min) |
| This compound-methyl | 17.13 |
| Chlorfenvinphos 2 | 17.13 |
Data adapted from a multi-residue pesticide analysis method using a Rxi-5ms column. Co-elution of some isomers may occur, highlighting the need for optimized chromatographic conditions.
Table 2: Starting Conditions for Chiral HPLC Method Development for this compound Enantiomers
| Parameter | Normal Phase | Reversed Phase |
| Column | Chiralpak® IA, IB, IC or Chiralcel® OD, OJ (or equivalent) | Immobilized Chiralpak® (e.g., IA, IB, IC) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Acetonitrile / Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (can be lowered to improve resolution) | 25 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Modifier | 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic Acid (for acidic analytes) | 0.1% Formic Acid |
Experimental Protocols
Protocol 1: HPLC Method Development for E/Z Isomer Separation
Objective: To develop an HPLC method for the separation of this compound E/Z isomers.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
This compound standard
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound standard in acetonitrile.
-
Initial Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
If resolution is poor, perform a gradient elution from 50% to 80% acetonitrile over 20 minutes to determine the approximate elution concentration.
-
Based on the gradient run, develop an optimized isocratic method by adjusting the acetonitrile/water ratio.
-
If co-elution persists, try replacing acetonitrile with methanol at an equivalent solvent strength.
-
Evaluate the effect of pH by preparing the aqueous phase with different concentrations of formic or acetic acid.
-
Test different C18 columns from various manufacturers or consider a phenyl-hexyl column for alternative selectivity.
-
Protocol 2: Chiral HPLC Method Development for Enantiomer Separation
Objective: To develop a chiral HPLC method for the separation of this compound enantiomers.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase (e.g., Chiralpak® IA, 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade n-hexane, isopropanol, and ethanol
-
This compound standard (racemic mixture)
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of racemic this compound in the initial mobile phase.
-
Initial Screening (Normal Phase):
-
Mobile Phase A: n-Hexane:Isopropanol (90:10 v/v).
-
Mobile Phase B: n-Hexane:Ethanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Screen the sample with both mobile phases to see if any separation is achieved.
-
-
Method Optimization:
-
If partial separation is observed, optimize the ratio of the alcohol modifier. Increase the percentage of alcohol to decrease retention time, and decrease it to increase retention and potentially improve resolution.
-
If peak shape is poor, consider adding a small amount (0.1%) of an appropriate modifier (e.g., trifluoroacetic acid or diethylamine), depending on the nature of any potential interactions.
-
To improve resolution, lower the column temperature to 15 °C or 10 °C.
-
If no separation is achieved, screen other polysaccharide-based CSPs (e.g., Chiralcel® OD).
-
Visualizations
Caption: Workflow for HPLC method development for E/Z isomer separation.
Caption: Troubleshooting logic for peak tailing in HPLC analysis.
Caption: Workflow for chiral method development of this compound enantiomers.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and Decomposition | Separation Science [sepscience.com]
- 5. 552.3 inlet degradation of analytes - Chromatography Forum [chromforum.org]
Technical Support Center: Mitigating Signal Suppression of Bromfenvinphos in Electrospray Ionization (ESI) Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of signal suppression when analyzing Bromfenvinphos using Electrospray Ionization (ESI) Mass Spectrometry (MS). Signal suppression, a type of matrix effect, can significantly impact the accuracy and sensitivity of quantitative analyses. This resource offers practical solutions and detailed experimental protocols to help you identify, troubleshoot, and minimize these effects in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of this compound analysis by LC-ESI-MS?
A1: Signal suppression is a phenomenon where the ionization efficiency of this compound in the electrospray source is reduced by the presence of co-eluting matrix components from the sample.[1] This leads to a decreased instrument response for this compound, potentially resulting in inaccurate quantification and reduced sensitivity. The suppression is primarily caused by competition for charge in the ESI droplet and changes in the physical properties of the droplet, such as surface tension and viscosity, which hinder the formation of gas-phase ions.[1][2]
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a pure solvent standard to the response of a blank matrix extract spiked with the same concentration of this compound. A lower response in the matrix extract indicates signal suppression. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent) x 100
A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement. A value between 80% and 120% is often considered acceptable, signifying a low matrix effect.[3][4]
Q3: What are the primary causes of signal suppression for this compound?
A3: The primary causes are co-eluting endogenous or exogenous compounds from the sample matrix. In agricultural and environmental samples, common interfering substances include:
-
Pigments: Chlorophylls and carotenoids in plant materials.
-
Lipids and Fats: Particularly prevalent in fatty food matrices like milk, eggs, and avocados.[5]
-
Sugars and Organic Acids: Common in fruits and vegetables.[6]
-
Salts and Buffers: Introduced during sample preparation or from the matrix itself.
These components can interfere with the desolvation and ionization processes of this compound in the ESI source.
Troubleshooting Guides
Issue 1: Significant Signal Suppression Observed for this compound
This guide provides a systematic approach to troubleshooting and mitigating signal suppression.
Diagram: Troubleshooting Workflow for Signal Suppression
References
- 1. researchgate.net [researchgate.net]
- 2. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsertchemical.com [labsertchemical.com]
- 6. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Bromfenvinphos in Sample Storage and Handling
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in mitigating the degradation of Bromfenvinphos during sample storage and handling.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound sample analysis shows lower than expected concentrations. What are the potential causes related to storage and handling?
A1: Lower than expected concentrations of this compound can result from degradation during storage and handling. Key factors influencing degradation include:
-
Temperature: Elevated temperatures accelerate the degradation of organophosphate pesticides.[1]
-
pH: this compound, like many organophosphates, is susceptible to hydrolysis, particularly under alkaline conditions.[2]
-
Light Exposure: Photodegradation can occur when samples are exposed to light.
-
Sample Matrix: The composition of the sample matrix (e.g., soil, water, biological tissue) can influence stability. Enzymes present in biological samples can contribute to degradation.[3]
-
Improper Storage Containers: Using inappropriate or improperly cleaned containers can lead to adsorption or contamination.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can affect the stability of compounds in solution.[4][5][6]
Q2: What are the ideal storage conditions for this compound analytical standards and samples?
A2: To ensure the stability of this compound standards and samples, the following storage conditions are recommended:
-
Temperature: Store at or below -18°C for long-term storage.[7] For short-term storage, refrigeration at 4°C is acceptable, but freezing is preferred to minimize degradation.[7]
-
Light: Protect from light by using amber vials or storing in the dark.
-
pH: For aqueous samples, adjust the pH to a slightly acidic range (e.g., pH 4-6) to minimize hydrolysis.[8]
-
Containers: Use high-quality, inert glass containers with PTFE-lined caps (B75204) to prevent adsorption and contamination.
Q3: I am observing extraneous peaks in my chromatograms when analyzing this compound. What could be the cause?
A3: Extraneous peaks can be due to the degradation products of this compound or contamination. Common degradation products of related organophosphates like Chlorfenvinphos include 2,4-dichloroacetophenone and diethyl phosphate.[9][10] To troubleshoot:
-
Confirm Peak Identity: Use a mass spectrometer (MS) detector to identify the mass-to-charge ratio of the unknown peaks and compare them to potential degradation products.
-
Review Sample Handling: Assess if the sample was exposed to high temperatures, alkaline pH, or prolonged light, which could accelerate degradation.
-
Check for Contamination: Analyze a solvent blank to rule out contamination from the analytical system. Ensure all glassware and equipment are thoroughly cleaned.
Q4: Can the solvent used to dissolve this compound affect its stability?
A4: Yes, the choice of solvent can impact the stability of this compound. It is recommended to use high-purity solvents appropriate for pesticide residue analysis, such as acetonitrile, hexane, or ethyl acetate. Acetonitrile is often a good choice for the stability of many pesticides.[11] Avoid using solvents that may contain impurities or have a pH that could promote degradation. Always use freshly prepared solutions for calibration standards.
Troubleshooting Common Analytical Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet liner or column; improper column installation; sample overload. | Use a deactivated inlet liner. Condition the GC column. Check for proper column installation depth in the injector and detector. Dilute the sample to avoid overloading the column. |
| Low Analyte Response | Degradation of this compound in the sample or on the analytical instrument; leaks in the GC system; incorrect injection volume. | Prepare fresh calibration standards. Check for degradation by analyzing a freshly prepared sample. Perform a leak check on the GC system. Verify the syringe injection volume. |
| Inconsistent Results (Poor Reproducibility) | Inhomogeneous sample; variable injection volumes; instability of the analytical instrument. | Ensure thorough homogenization of the sample before taking an aliquot. Use an autosampler for consistent injection volumes. Run system suitability tests to ensure the instrument is performing consistently. |
| Matrix Effects (Signal Suppression or Enhancement) | Co-eluting compounds from the sample matrix interfering with the ionization of this compound in the MS source. | Use matrix-matched calibration standards. Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds. Use an internal standard that is structurally similar to this compound. |
Quantitative Data Summary
Due to the limited availability of specific quantitative degradation data for this compound, the following tables provide expected stability based on the behavior of similar organophosphate pesticides. This information should be used as a guideline, and it is recommended to perform a stability study for your specific matrix and storage conditions.
Table 1: Estimated Half-Life of Organophosphate Pesticides under Different pH Conditions in Aqueous Solution
| pH | Temperature (°C) | Estimated Half-Life | Reference Compound(s) |
| 4 | 20-30 | > 100 days | Chlorfenvinphos[10] |
| 7 | 20-30 | 80 - 170 days | Chlorfenvinphos[10] |
| 9 | 20-30 | < 40 days | Chlorfenvinphos[10] |
Table 2: General Storage Stability Recommendations for Organophosphate Pesticides in Various Matrices
| Matrix | Storage Temperature | Recommended Maximum Storage Duration | Key Considerations |
| Water | ≤ -18°C | Up to 1 year | Adjust pH to 4-6. Use amber glass containers. |
| Soil/Sediment | ≤ -18°C | Up to 6 months | Homogenize sample before freezing. |
| Plant Tissues | ≤ -18°C | 3-6 months | Homogenization can improve stability.[3] Some losses may still occur.[3] |
| Animal Tissues | ≤ -18°C | 3-6 months | Presence of enzymes can accelerate degradation. Rapid freezing is crucial. |
| Analytical Standards (in organic solvent) | 4°C (short-term) or ≤ -18°C (long-term) | Up to 1 year (frozen) | Use high-purity solvents. Protect from light. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Storage Stability Study of this compound in a Specific Matrix
Objective: To determine the stability of this compound in a specific sample matrix under defined storage conditions.
Materials:
-
This compound analytical standard
-
Control matrix (e.g., blank soil, water, or tissue)
-
Appropriate organic solvents (e.g., acetonitrile, ethyl acetate)
-
Homogenizer or blender
-
Centrifuge
-
Analytical balance
-
GC-MS or LC-MS/MS system
-
Storage containers (amber glass vials with PTFE-lined caps)
-
Freezer (-20°C or -80°C) and refrigerator (4°C)
Procedure:
-
Sample Fortification:
-
Homogenize a sufficient amount of the control matrix.
-
Fortify the matrix with a known concentration of this compound (e.g., at a level relevant to expected sample concentrations).
-
Mix thoroughly to ensure uniform distribution.
-
-
Sample Aliquoting and Storage:
-
Divide the fortified matrix into multiple aliquots in appropriate storage containers.
-
Prepare a set of aliquots for each time point and storage condition to be tested (e.g., Day 0, 1 week, 1 month, 3 months, 6 months at -20°C and 4°C).
-
Analyze the "Day 0" samples immediately to establish the initial concentration.
-
Store the remaining samples under the specified conditions.
-
-
Sample Analysis:
-
At each time point, retrieve the designated set of samples from storage.
-
Allow samples to thaw completely at room temperature (if frozen).
-
Extract this compound from the matrix using a validated extraction method (e.g., QuEChERS).
-
Analyze the extracts by GC-MS or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample.
-
Determine the percentage of recovery at each time point relative to the Day 0 concentration.
-
Plot the percentage of recovery versus storage time to assess the degradation trend.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under stress conditions.[12][13][14][15]
Materials:
-
This compound analytical standard
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for hydrolysis studies
-
Hydrogen peroxide (H₂O₂) for oxidation studies
-
UV lamp for photolytic degradation studies
-
Oven for thermal degradation studies
-
LC-MS/MS or high-resolution MS system for identification of degradation products
Procedure:
-
Prepare this compound Solutions: Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for a defined period.
-
Oxidation: Add H₂O₂ (e.g., 3%) to the this compound solution and keep at room temperature.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Heat the this compound solution in an oven at a high temperature (e.g., 80°C).
-
-
Sample Analysis:
-
At various time points, take aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using LC-MS/MS or high-resolution MS to separate and identify the parent compound and any degradation products.
-
-
Data Analysis:
-
Determine the percentage of degradation of this compound under each condition.
-
Propose potential degradation pathways based on the identified degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. New insights to improve the storage stability of pesticide residues in analytical samples: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Storage stability of three organophosphorus pesticides on cucumber samples for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 5. Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation [ijtech.eng.ui.ac.id]
- 6. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. library.dphen1.com [library.dphen1.com]
- 14. rjptonline.org [rjptonline.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Calibration curve issues in Bromfenvinphos quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Bromfenvinphos, particularly concerning calibration curve performance.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound has a poor coefficient of determination (R² value). What are the common causes?
A low R² value for your this compound calibration curve can stem from several factors throughout the analytical workflow. Common issues include:
-
Standard Preparation Errors: Inaccurate serial dilutions, degradation of standard solutions, or contamination of the solvent can lead to a non-linear response. It is crucial to prepare fresh standards from a reliable source and protect them from light.
-
Instrumental Problems: Issues with the gas chromatograph (GC), such as a contaminated inlet liner, a leaking septum, or a failing detector (e.g., Nitrogen-Phosphorus Detector - NPD), can result in inconsistent and non-reproducible responses.
-
Inappropriate Calibration Range: Attempting to calibrate over a concentration range that is too wide can lead to non-linearity, particularly at the lower and upper ends where the detector response may not be proportional to the concentration.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the detection of this compound, causing signal suppression or enhancement and leading to a non-linear calibration curve.[1][2][3]
-
Analyte Degradation: this compound, like many organophosphorus pesticides, can be susceptible to degradation at high temperatures in the GC inlet.[3][4] This degradation can be inconsistent across the calibration range, affecting linearity.
Q2: I am observing a non-linear, curve-shaped response for my this compound calibration. What should I investigate?
A non-linear, curved response can be indicative of several issues:
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the response and a curved calibration plot. If this is the case, the upper concentration limit of your calibration range should be lowered.
-
Active Sites: Active sites in the GC inlet liner or the beginning of the analytical column can adsorb a portion of the analyte, especially at lower concentrations. This can lead to a response that is not directly proportional to the concentration. Using a deactivated inlet liner and performing regular inlet maintenance can help mitigate this.
-
Errors in Standard Preparation: As mentioned previously, errors in the preparation of your calibration standards, especially serial dilutions, can introduce a systematic error that results in a curved response.[5]
Q3: My this compound recoveries are consistently low. What are the potential causes?
Low recoveries of this compound can be attributed to several factors during sample preparation and analysis:
-
Inefficient Extraction: The chosen extraction solvent and method may not be optimal for this compound from your specific sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective extraction technique for a broad range of pesticides.[6][7][8]
-
Analyte Loss During Sample Preparation: this compound may be lost during solvent evaporation steps if not performed carefully. Adsorption to glassware or filter materials can also contribute to low recovery.
-
Degradation: this compound can degrade during sample extraction or analysis. Ensure that the GC inlet temperature is not excessively high, and consider derivatization if thermal instability is a significant issue.[3][9]
-
Matrix Suppression: The sample matrix can suppress the detector's response to this compound, leading to a lower signal and, consequently, lower calculated recoveries.
Q4: How can I minimize matrix effects in my this compound analysis?
Matrix effects are a common challenge in pesticide residue analysis. Here are some strategies to minimize their impact:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal enhancement or suppression.
-
Standard Addition: This method involves adding known amounts of the standard to the sample extract and can be very effective in correcting for matrix effects.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Sample Cleanup: Employing a thorough cleanup step after extraction, such as dispersive solid-phase extraction (dSPE) used in the QuEChERS method, can remove many interfering compounds.[6][8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the quantification of this compound.
Issue 1: Poor Linearity (Low R² Value) in Calibration Curve
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Standard Preparation | Prepare fresh calibration standards using a recently opened certified reference material. Use calibrated pipettes and high-purity solvent. | Improved R² value (ideally >0.995). |
| GC Inlet | Replace the inlet liner and septum. Check for leaks. | Reduced peak tailing and improved reproducibility, leading to better linearity. |
| Column Issues | Condition the column according to the manufacturer's instructions. If the problem persists, trim the first 10-20 cm of the column or replace it. | Sharper peaks and a more stable baseline, contributing to better linearity. |
| Detector | Check the detector parameters (e.g., bead voltage for NPD). Clean the detector if necessary. | A stable and sensitive detector response across the calibration range. |
| Calibration Range | Narrow the concentration range of your calibration standards. | Improved linearity within the selected range. |
Issue 2: Peak Tailing or Broadening for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites | Use a deactivated inlet liner. Perform inlet maintenance. | Symmetrical peak shape. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits). Trim the front end of the column. | Improved peak shape and retention time stability. |
| Inlet Temperature | Optimize the inlet temperature. A temperature that is too low can cause peak broadening, while one that is too high can cause degradation. | Sharp, symmetrical peaks without evidence of degradation. |
| Carrier Gas Flow Rate | Ensure the carrier gas flow rate is optimal for the column dimensions. | Good peak resolution and shape. |
Data Presentation
The following table presents typical validation data for the analysis of Chlorfenvinphos, a structurally related organophosphorus pesticide, in a complex matrix (royal jelly). This data can be used as a reference for the expected performance of a validated method for this compound.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [10] |
| Limit of Detection (LOD) | 0.1 - 2.8 µg/kg | [10] |
| Limit of Quantification (LOQ) | 0.3 - 9.2 µg/kg | [10] |
| Trueness (Recovery) | 93% - 118% | [10] |
| Precision (RSD) | < 11% | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound analytical standard and dissolve it in a precise volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) in a volumetric flask.
-
Intermediate Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solution with the same solvent to obtain an intermediate stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution to cover the desired calibration range (e.g., 0.01 to 1.0 µg/mL).
Protocol 2: Sample Preparation of Soil using a Modified QuEChERS Method
-
Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate sesquihydrate).
-
Immediately shake for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC analysis.
Protocol 3: Gas Chromatography Conditions for this compound Analysis
The following are suggested starting parameters for GC-MS analysis, which can be adapted for a GC-NPD system.
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent |
| Injector | Split/splitless, 280 °C, pulsed splitless mode |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 60 °C (1 min hold), ramp at 40 °C/min to 170 °C, then ramp at 8 °C/min to 310 °C (3 min hold) |
| MS Detector | Agilent 5975C or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of a this compound standard |
| Qualifier Ions | To be determined from the mass spectrum of a this compound standard |
Note: For a GC-NPD system, the detector temperature and gas flows (hydrogen, air, and makeup gas) should be optimized according to the manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. apps.nelac-institute.org [apps.nelac-institute.org]
- 3. Activity and Decomposition | Separation Science [sepscience.com]
- 4. analysis.rs [analysis.rs]
- 5. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. lcms.cz [lcms.cz]
- 9. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uvadoc.uva.es [uvadoc.uva.es]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Bromfenvinphos in Produce
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the detection and quantification of Bromfenvinphos, an organophosphate pesticide, in various produce matrices. We will explore the well-established chromatographic techniques and compare them with an emerging biosensor-based approach. This guide is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, throughput, cost, and portability.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters for the different analytical methods used for this compound determination in produce. The data for Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are representative for organophosphorus pesticides, while the data for the Acetylcholinesterase (AChE) Biosensor is based on the detection of structurally similar organophosphates and serves as a reasonable estimate for this compound.
| Parameter | GC-MS/MS with QuEChERS | LC-MS/MS with QuEChERS | Acetylcholinesterase (AChE) Biosensor |
| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg[1] | 0.001 - 0.005 mg/kg[2] | Estimated at 1.15 x 10⁻⁷ M (approximately 0.05 mg/kg)[3] |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg[1] | 0.005 - 0.01 mg/kg[2] | Estimated at 4.90 x 10⁻⁷ M (approximately 0.2 mg/kg)[3] |
| Recovery | 70 - 120%[4][5][6][7] | 70 - 120%[4][5][6] | Not directly applicable; response is based on enzyme inhibition |
| Precision (RSD) | < 20%[5][6] | < 20%[5][6] | < 10% |
| Analysis Time per Sample | 20 - 30 minutes (instrumental) | 10 - 20 minutes (instrumental) | < 10 minutes |
| Sample Preparation Time | 20 - 30 minutes (QuEChERS) | 20 - 30 minutes (QuEChERS) | Minimal (e.g., simple extraction/dilution) |
| Specificity | High (based on mass fragmentation) | High (based on mass fragmentation) | Moderate (class-specific for AChE inhibitors) |
| Cost per Sample | High | High | Low |
| Portability | No | No | Yes |
Experimental Protocols
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with QuEChERS Sample Preparation
This method is a robust and widely used technique for the multi-residue analysis of pesticides in food matrices.[1]
a. Sample Preparation (QuEChERS Protocol) [4][6]
-
Homogenization: A representative 10-15 g sample of the produce is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10-15 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of salts, typically 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate, is added to the tube. The tube is immediately shaken for 1 minute and then centrifuged at ≥3000 x g for 5 minutes. This step partitions the pesticides into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a 2 mL microcentrifuge tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA) and MgSO₄). The tube is vortexed for 30 seconds and then centrifuged at high speed for 2 minutes. This step removes interfering matrix components like organic acids, sugars, and pigments.
-
Final Extract: The supernatant is collected and is ready for GC-MS/MS analysis.
b. GC-MS/MS Analysis
-
Injection: 1-2 µL of the final extract is injected into the GC system.
-
Gas Chromatography: The separation of this compound from other compounds is achieved on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure good separation.
-
Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
Acetylcholinesterase (AChE) Biosensor
This method offers a rapid and portable alternative for the screening of organophosphate pesticides based on their inhibitory effect on the acetylcholinesterase enzyme.[3][8]
a. Sensor Preparation
-
Electrode Modification: A screen-printed carbon electrode or a similar transducer is modified with a nanocomposite material (e.g., carbon nanotubes, graphene) to enhance its conductivity and surface area.[3][9]
-
Enzyme Immobilization: Acetylcholinesterase (AChE) is immobilized onto the modified electrode surface.
b. Detection Principle
-
Baseline Measurement: The biosensor is exposed to its substrate, acetylthiocholine (B1193921). The enzyme catalyzes the hydrolysis of acetylthiocholine to thiocholine, which is then electrochemically oxidized at the electrode surface, generating a measurable current. This initial current represents the 100% activity of the enzyme.
-
Inhibition Step: The biosensor is incubated with the sample extract containing this compound. This compound, being an organophosphate, will inhibit the acetylcholinesterase.
-
Post-Inhibition Measurement: After incubation, the biosensor is again exposed to the acetylthiocholine substrate. The resulting current will be lower than the baseline measurement due to the enzyme inhibition.
-
Quantification: The degree of inhibition (the percentage decrease in current) is proportional to the concentration of this compound in the sample.
Visualizations
Caption: Experimental workflow for the analysis of this compound in produce using the QuEChERS method followed by chromatographic analysis.
References
- 1. Quantitative determination and removal of pesticide residues in fresh vegetables and fruit products by LC-MS/MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. food.actapol.net [food.actapol.net]
- 3. Evaluation of Acetylcholinesterase Biosensor Based on Carbon Nanotube Paste in the Determination of Chlorphenvinphos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a sensitive acetylcholinesterase biosensor based on a functionalized graphene–polyvinyl alcohol nanocomposite for organophosphorous pesticide detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Guide to Inter-Laboratory Comparison of Bromfenvinphos Analysis
This guide provides a comparative overview of analytical methodologies for the determination of Bromfenvinphos, an organophosphate pesticide. The content is tailored for researchers, scientists, and professionals in drug development and food safety, offering insights into method performance and experimental design for inter-laboratory proficiency testing. While specific inter-laboratory comparison data for this compound is not extensively published, this guide synthesizes common practices and validated methods for analogous organophosphate pesticides.
The analysis of pesticide residues is critical for ensuring food safety and environmental quality.[1][2] Gas chromatography (GC) and liquid chromatography (LC) are the predominant techniques for this purpose, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[3][4] The choice of method depends on the sample matrix, required detection limits, and available instrumentation.[4][5]
Comparison of Analytical Methods
The performance of various analytical methods for organophosphate pesticides, including those applicable to this compound, is summarized below. The data represents typical performance characteristics that can be expected from these methods.
| Analytical Technique | Sample Matrix | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| GC-NPD | Biological Samples | Solvent Extraction | Low- to sub-ppb | Not Specified | >80% | Not Specified |
| GC-FPD | Biological Samples | Solvent Extraction | Low- to sub-ppb | Not Specified | >80% | Not Specified |
| GC-MS | Royal Jelly, Propolis | Solvent Extraction | 0.1–2.8 µg/kg | 0.3–9.2 µg/kg | 93-118% | <11% |
| LC-MS/MS | Surface & Drinking Water | Isotope Dilution | Not Specified | ng/L levels | >90% (low bias) | Not Specified |
| HPLC-DAD | Mango Juices | Solid-Phase Extraction (SPE) | Not Specified | Specified | Not Specified | Not Specified |
GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detection.[3][6] GC-FPD: Gas Chromatography with Flame Photometric Detection.[3][6] GC-MS: Gas Chromatography-Mass Spectrometry.[7] LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry.[8] HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection.[4]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results in an inter-laboratory study.[5] Below is a generalized protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in food matrices.[2]
Objective: To extract and quantify this compound from a food matrix (e.g., fruits, vegetables).
1. Sample Preparation (Homogenization):
-
A representative sample of 10-15 grams is cryogenically homogenized to ensure uniformity.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724). An internal standard may be added at this stage for quality control.[7]
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O) to induce phase separation.[5]
-
Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Centrifuge at 3000 rcf or higher for 5 minutes to separate the organic layer.[5]
3. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube.[5]
-
The tube should contain a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18) to remove interfering matrix components like fatty acids and pigments.[5]
-
Vortex the tube for 30 seconds.
-
Centrifuge again at 3000 rcf or higher for 5 minutes.[5]
4. Analysis:
-
The final supernatant is carefully collected and is ready for analysis by GC-MS or LC-MS/MS.[5]
-
For GC analysis, instrumental conditions such as injector temperature, column type (e.g., DB-5MS), and temperature program are optimized.[7]
-
For LC analysis, a reverse-phase C18 column is common, with a mobile phase gradient of water and acetonitrile or methanol, often with additives like formic acid to improve ionization.[5]
Inter-Laboratory Study Workflow
An inter-laboratory comparison, or proficiency test, is a crucial component of a laboratory's quality assurance program.[9][10] It involves multiple laboratories analyzing the same sample to assess their analytical performance.[11][12]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. mdpi.com [mdpi.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. library.dphen1.com [library.dphen1.com]
- 9. food.dtu.dk [food.dtu.dk]
- 10. umweltbundesamt.at [umweltbundesamt.at]
- 11. benchmark-intl.com [benchmark-intl.com]
- 12. journal.solusiriset.com [journal.solusiriset.com]
Comparative Analysis of Acetylcholinesterase Inhibition: Bromfenvinphos vs. Chlorfenvinphos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory properties of two organophosphate insecticides, Bromfenvinphos and Chlorfenvinphos (B103538). The information is compiled from published experimental data to assist researchers in understanding the nuances of their mechanisms of action and relative potencies.
Executive Summary
Both this compound and Chlorfenvinphos are potent inhibitors of acetylcholinesterase, a critical enzyme in the nervous system. Experimental evidence demonstrates that Chlorfenvinphos is a more potent inhibitor of human erythrocyte acetylcholinesterase than this compound .[1][2] This difference in inhibitory strength is primarily attributed to the type of halogen present in the vinyl group of the molecule, with the chlorine atom in Chlorfenvinphos conferring greater anti-acetylcholinesterase activity than the bromine atom in this compound.[1]
Studies indicate that at low concentrations, these organophosphates act as competitive inhibitors, while at higher concentrations, they exhibit a mixed type of inhibition on human erythrocyte AChE.[1][2]
Data Presentation: A Comparative Overview
While a direct comparative study by Sosnowska et al. (2013) established the relative potency, the specific quantitative inhibition constants (K_i and K_i') from this key study are not publicly available in the abstract. The table below summarizes the available comparative data.
| Feature | This compound (BFVF) | Chlorfenvinphos (CFVF) | Reference |
| Relative Potency | Less potent inhibitor | More potent inhibitor | [1][2] |
| Primary Structural Difference | Contains a bromine atom in the vinyl group | Contains a chlorine atom in the vinyl group | [1] |
| Inhibition Mechanism | Mixed-type (predominantly competitive at low concentrations) | Mixed-type (predominantly competitive at low concentrations) | [1][2] |
| Effect on K_m | Increases | Increases | [1][2] |
| Effect on V_max | No change at low concentrations, decreases at higher concentrations | No change at low concentrations, decreases at higher concentrations | [1][2] |
Mechanism of Acetylcholinesterase Inhibition by Organophosphates
Organophosphates like this compound and Chlorfenvinphos exert their neurotoxic effects by inhibiting acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, a crucial step for terminating nerve impulses. The inhibition by organophosphates leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.
The inhibitory action involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This forms a stable, covalent bond that is slow to hydrolyze, effectively inactivating the enzyme.
Experimental Protocols
The following is a generalized experimental protocol for determining acetylcholinesterase inhibition in human erythrocytes, based on the methodologies described in the cited literature. The specific study comparing this compound and Chlorfenvinphos utilized human erythrocytes as the source of AChE.[1]
Objective: To determine the in vitro inhibitory effect of this compound and Chlorfenvinphos on human erythrocyte acetylcholinesterase.
Materials:
-
Freshly collected human blood with anticoagulant (e.g., heparin or EDTA)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Test compounds: this compound and Chlorfenvinphos dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Acetylthiocholine (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood to separate plasma and buffy coat.
-
Wash the red blood cells (erythrocytes) three times with isotonic PBS.
-
Lyse the erythrocytes in a hypotonic phosphate buffer to release the intracellular contents, including AChE.
-
Centrifuge the lysate at high speed to pellet the erythrocyte ghosts (membranes), which are rich in AChE.
-
Resuspend the erythrocyte ghosts in PBS to a desired protein concentration.
-
-
Inhibition Assay (based on Ellman's method):
-
In a 96-well plate or cuvettes, add the erythrocyte ghost suspension.
-
Add various concentrations of the inhibitors (this compound or Chlorfenvinphos) to the wells. A control with no inhibitor is also included.
-
Incubate the enzyme and inhibitor mixture for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[1]
-
Add DTNB to all wells.
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each inhibitor concentration compared to the control.
-
Determine the type of inhibition and the inhibition constants (K_i and K_i') by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk or Dixon plots.
-
Conclusion
The available scientific literature clearly indicates that Chlorfenvinphos is a more potent inhibitor of human erythrocyte acetylcholinesterase than this compound. This is attributed to the presence of a chlorine atom in its structure, which enhances its inhibitory activity compared to the bromine atom in this compound. Both compounds exhibit a mixed-type inhibition mechanism. For researchers in toxicology and drug development, this differential potency is a critical consideration in assessing the relative neurotoxic potential of these two organophosphates. Further studies providing specific IC50 and Ki values would be beneficial for more precise quantitative comparisons and risk assessments.
References
Comparative Toxicity of Bromfenvinphos and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the full toxicological profile of a compound and its metabolic byproducts is crucial for accurate risk assessment and the development of safer alternatives. This guide provides a comparative analysis of the toxicity of the organophosphate insecticide Bromfenvinphos and its known metabolites, supported by available experimental data.
This compound, an organophosphate insecticide, undergoes metabolic transformation in biological systems, leading to the formation of several metabolites. The toxicity of these metabolites can differ significantly from the parent compound, influencing the overall toxicological outcome. This comparison focuses on the acute toxicity and specific in vitro effects of this compound and its primary metabolites.
Quantitative Toxicity Data
| Compound | Chemical Name | CAS Number | Acute Oral LD50 (Rat) | Key Toxicological Findings |
| This compound | 2-bromo-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate (B84403) | 33399-00-7 | 12 - 33 mg/kg | Fatal if swallowed.[1] |
| Dihydro-bromfenvinphos | O,O-diethyl O-[1-(2,4-dichlorophenyl)vinyl] phosphate | Not available | Data not available | Significant inhibitor of acetylcholinesterase (AChE) activity.[2] |
| Dibromo-bromfenvinphos | O,O-diethyl O-[1-(2,4-dichlorophenyl)-2,2-dibromovinyl] phosphate | Not available | Data not available | Stronger inhibitor of AChE activity than this compound; altered size and shape of human erythrocytes.[2][3] |
| 2,4-Dichlorophenacyl bromide | 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one | 2631-72-3 | Data not available | Induced hemolysis and increased methemoglobin levels in human erythrocytes; classified as toxic if swallowed.[3][4] |
| 2,4-Dichlorophenacylidene bromide | 1-bromo-2,2-bis(2,4-dichlorophenyl)ethene | Not available | Data not available | Did not induce statistically significant changes in AChE activity in the studied concentration range.[2] |
| 2,4-Dichlorophenacylidyne bromide | Not available | Not available | Data not available | Did not induce statistically significant changes in AChE activity in the studied concentration range.[2] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the toxicological evaluation of this compound and its metabolites.
Acute Oral Toxicity Testing (Based on OECD Guideline 425)
Acute oral toxicity is typically determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD), such as Guideline 425 (Up-and-Down Procedure).
-
Animal Model: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least five days before the experiment.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
-
Dosing: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes (survival or death) at different dose levels.
In Vitro Hemolysis Assay
This assay assesses the ability of a substance to damage red blood cells, leading to the release of hemoglobin.
-
Blood Collection: Fresh human or animal blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Erythrocyte Preparation: Red blood cells are isolated by centrifugation and washed multiple times with an isotonic buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: A suspension of erythrocytes is incubated with various concentrations of the test substance at 37°C for a specified period. A positive control (e.g., Triton X-100) and a negative control (vehicle) are included.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet intact erythrocytes. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: The percentage of hemolysis is calculated relative to the positive control (100% hemolysis).
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the inhibition of the enzyme acetylcholinesterase, a key target of organophosphate insecticides.
-
Enzyme and Substrate: Purified acetylcholinesterase from a suitable source (e.g., electric eel or human erythrocytes) and a substrate (e.g., acetylthiocholine) are used.
-
Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains the enzyme, the test substance at various concentrations, and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The activity of the enzyme is determined by measuring the rate of color development at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Data Analysis: The percentage of AChE inhibition is calculated by comparing the enzyme activity in the presence of the test substance to the activity in the absence of the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.
Mandatory Visualizations
Proposed Metabolic Pathway of this compound
The metabolic fate of this compound is proposed to proceed through two primary pathways, based on the known metabolism of the closely related organophosphate, Chlorfenvinphos (B103538). These pathways involve O-de-ethylation and cleavage of the vinyl phosphate bond.
Caption: Proposed metabolic pathways of this compound.
Experimental Workflow for Acute Oral Toxicity Testing
The following diagram illustrates the general workflow for determining the acute oral LD50 of a substance according to OECD Guideline 425.
Caption: Workflow for OECD 425 acute oral toxicity testing.
Experimental Workflow for In Vitro Hemolysis Assay
The diagram below outlines the key steps involved in performing an in vitro hemolysis assay to assess the red blood cell toxicity of a compound.
Caption: Workflow for a typical in vitro hemolysis assay.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound and its impurities on human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Cross-Reactivity of Bromfenvinphos in Organophosphate Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Bromfenvinphos with immunoassays developed for other organophosphate pesticides. Due to a limited amount of direct experimental data for this compound, this guide leverages available data on the structurally similar organophosphate, Bromophos, to infer potential cross-reactivity profiles. The information presented is intended to aid researchers in selecting appropriate analytical methods and in understanding the potential for false-positive or false-negative results when screening for organophosphate residues.
Executive Summary
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, high-throughput, and cost-effective method for the detection of organophosphate pesticides. The specificity of these assays is paramount for accurate quantification and is primarily determined by the binding characteristics of the antibodies used. Cross-reactivity with non-target analytes that are structurally similar to the target compound can lead to inaccurate results. This guide focuses on the potential cross-reactivity of this compound, a vinyl phosphate (B84403) organophosphate, in immunoassays designed for other common organophosphates.
Given the structural similarity between this compound and Bromophos, data from Bromophos immunoassays can provide valuable insights into the potential cross-reactivity of this compound. Studies on Bromophos-specific ELISAs have demonstrated notable cross-reactivity with other organophosphates such as chlorpyrifos (B1668852) and fenitrothion (B1672510), suggesting that this compound may also exhibit similar cross-reactivity patterns in immunoassays targeting these compounds.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various organophosphate pesticides in an ELISA developed specifically for Bromophos. This data is presented as a proxy to estimate the potential cross-reactivity of this compound. The cross-reactivity is calculated as the percentage of the 50% inhibitory concentration (IC50) of Bromophos.
| Compound | Chemical Structure | % Cross-Reactivity (in Bromophos ELISA) |
| Bromophos (Reference) | O,O-dimethyl O-(2,5-dichloro-4-bromophenyl) phosphorothioate | 100% |
| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | Significant |
| Fenitrothion | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | Significant |
| Parathion | O,O-diethyl O-(4-nitrophenyl) phosphorothioate | Negligible |
| Diazinon | O,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate | Negligible |
| Malathion (B1675926) | O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate | Negligible |
Note: "Significant" indicates a notable level of cross-reactivity was observed in the study, though the exact percentage was not always quantified in the available literature. "Negligible" indicates that the cross-reactivity was found to be minimal or non-existent. The structural similarity between this compound and Bromophos, particularly the substituted phenyl ring, is the basis for inferring similar cross-reactivity patterns.
Inferred Cross-Reactivity of this compound
Based on the data from Bromophos immunoassays, it is plausible that this compound would exhibit significant cross-reactivity in ELISAs developed for chlorpyrifos and fenitrothion due to the shared structural motifs of a substituted aromatic ring attached to the phosphate group. Conversely, its cross-reactivity in immunoassays for parathion, diazinon, and malathion is expected to be low, as these compounds have different core structures.
Experimental Protocols
A typical experimental protocol for a competitive indirect ELISA (ciELISA) to determine organophosphate cross-reactivity is outlined below. This protocol is a generalized procedure and may require optimization for specific antibodies and analytes.
1. Reagents and Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., organophosphate-protein conjugate)
-
Primary antibody (specific to the target organophosphate)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Standard solutions of the target organophosphate and potential cross-reactants
2. Procedure:
-
Coating: Microtiter plate wells are coated with the coating antigen diluted in a coating buffer and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer.
-
Blocking: The remaining protein-binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at 37°C.
-
Washing: The plate is washed three times with wash buffer.
-
Competitive Reaction: A mixture of the primary antibody and either the standard solution or the sample containing the potential cross-reactant is added to the wells. The plate is then incubated for 1-2 hours at 37°C.
-
Washing: The plate is washed three times with wash buffer.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: The enzymatic reaction is stopped by adding the stopping solution.
-
Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the logarithm of the standard concentrations.
-
The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for the target analyte and each potential cross-reactant.
-
The percent cross-reactivity (%CR) is calculated using the following formula: %CR = (IC50 of the target analyte / IC50 of the cross-reactant) x 100
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams are provided.
Caption: Inferred cross-reactivity of this compound.
Caption: Generalized competitive ELISA workflow.
Conclusion
Performance Showdown: GC-NPD vs. GC-FPD for the Analysis of Bromfenvinphos
In the analytical landscape of pesticide residue analysis, particularly for organophosphorus compounds like Bromfenvinphos, Gas Chromatography (GC) stands as a cornerstone technique. The choice of detector, however, is critical for achieving the desired sensitivity and selectivity. This guide provides a detailed comparison of two common detectors used for this purpose: the Nitrogen-Phosphorus Detector (NPD) and the Flame Photometric Detector (FPD).
Quantitative Performance Comparison
The following table summarizes the key performance metrics for GC-NPD and GC-FPD in the analysis of organophosphorus pesticides, including this compound. Data presented is a synthesis from various studies on organophosphate analysis.
| Performance Parameter | GC-NPD | GC-FPD | Source |
| Limit of Detection (LOD) | Low to sub-ppb concentrations (e.g., 0.01-0.02 µg/L) | 10-25 ng/mL, with some as low as 0.012-0.020 µg/L for certain compounds. For some compounds, LOD can be higher (e.g., >25 ng/mL for naled). | [1][2][3] |
| Linearity (R²) | >0.999 over a range of 1-500 ng/mL | ≥0.992 to >0.999 over various concentration ranges. | [1][4][5] |
| Selectivity | Highly selective for nitrogen and phosphorus-containing compounds. | Highly selective for phosphorus and sulfur-containing compounds (in phosphorus mode). | [1][5] |
| Precision (%RSD) | Generally <9% | Typically below 10%, can be <6% under optimized conditions. | [2][3][5] |
| Matrix Effects | Can be susceptible to matrix interferences. | Less prone to matrix interferences due to the specificity of phosphorus detection. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of this compound using GC-NPD and GC-FPD.
Sample Preparation (QuEChERS Method - a common approach)
A widely used sample preparation method for pesticides in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization : A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction : The homogenized sample is extracted with acetonitrile (B52724).
-
Salting Out : A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile layer is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and sugars.
-
Final Extract : The cleaned extract is then ready for GC analysis.
Gas Chromatography (GC) Conditions
The following are general GC conditions that can be adapted for either NPD or FPD systems.
-
GC System : Agilent 6890 or similar.[6]
-
Column : A capillary column such as an Agilent HP-5 (30 m × 0.25 mm i.d., 0.25 μm film thickness) is commonly used.[6]
-
Injector : Split/splitless inlet, typically operated in splitless mode for trace analysis.[1]
-
Injector Temperature : 250 °C.[6]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 4 °C/min to 200 °C.
-
Ramp 3: 10 °C/min to 250 °C, hold for 2 minutes.[6]
-
Detector-Specific Conditions
GC-NPD:
-
Detector Temperature : 320 °C.
-
Hydrogen Flow : 3.0 mL/min.
-
Air Flow : 60 mL/min.
-
Makeup Gas (Helium) : 10 mL/min.
GC-FPD:
-
Detector Temperature : 250 °C.[6]
-
Hydrogen Flow : 75 mL/min.
-
Air Flow : 100 mL/min.
-
Makeup Gas (Nitrogen or Helium) : As per manufacturer's recommendation.
-
Mode : Operated in phosphorus mode, which utilizes a filter to specifically detect the emission from phosphorus-containing compounds.[4][5]
Visualizing the Process and Comparison
To better understand the experimental workflow and the logical comparison between the two detectors, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Logical comparison of GC-NPD and GC-FPD.
Conclusion
Both GC-NPD and GC-FPD are highly suitable for the analysis of this compound and other organophosphorus pesticides.
-
GC-NPD offers excellent sensitivity for both nitrogen and phosphorus-containing compounds, making it a versatile detector if a broader range of pesticides is being analyzed.[1] It generally provides very low limits of detection.[1][2]
-
GC-FPD , when operated in phosphorus mode, provides exceptional selectivity for phosphorus-containing compounds like this compound.[4][5] This high selectivity can be advantageous in complex matrices, as it minimizes interferences from co-extracted compounds that do not contain phosphorus.[4]
The ultimate choice between GC-NPD and GC-FPD will depend on the specific requirements of the analysis, including the required detection limits, the complexity of the sample matrix, and the need to analyze for other classes of pesticides simultaneously. For routine analysis of organophosphorus pesticides in complex samples, the selectivity of the GC-FPD can offer more robust and reliable results. However, for screening a wider range of nitrogen and phosphorus-containing pesticides, the GC-NPD may be the more efficient choice.
References
A Comparative Analysis of Bromfenvinphos and Newer Generation Insecticides: Efficacy, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the organophosphate insecticide Bromfenvinphos with newer generation insecticides, including pyrethroids, neonicotinoids, and diamides. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these studies.
Executive Summary
This compound, an organophosphate, functions by inhibiting the enzyme acetylcholinesterase, leading to nerve overstimulation and insect death. While effective, its broad-spectrum activity and potential for non-target toxicity have led to the development and widespread adoption of newer insecticide classes with more specific modes of action. Pyrethroids target sodium channels in nerve cells, neonicotinoids act on nicotinic acetylcholine (B1216132) receptors, and diamides modulate ryanodine (B192298) receptors, affecting calcium release in muscle cells.
This guide synthesizes available toxicity data to compare the efficacy of these insecticide classes. It is important to note that direct comparative studies across a wide range of pests are limited. The data presented here is primarily focused on the housefly (Musca domestica) and mammalian toxicity models (rats) to provide a baseline for comparison.
Data Presentation: Comparative Efficacy
The following tables summarize the available acute toxicity data (LC50 and LD50 values) for this compound and representatives of newer insecticide classes. Lower values indicate higher toxicity.
Table 1: Acute Contact Toxicity (LC50) against Housefly (Musca domestica)
| Insecticide Class | Active Ingredient | LC50 (ppm) | Exposure Time | Reference |
| Organophosphate | This compound | Data not available | - | - |
| Pyrethroid | Cypermethrin | 0.0645 | - | [1] |
| Pyrethroid | Alpha-cypermethrin | 64.1 (male, G1), 90.1 (female, G1) | - | [2] |
| Neonicotinoid | Imidacloprid | 71.91 (spray) | 72 hrs | [3] |
| Neonicotinoid | Acetamiprid (B1664982) | 0.00136% (susceptible strain) | 48 hrs | [4] |
| Diamide | Chlorantraniliprole | Data not available for Musca domestica | - | - |
Table 2: Acute Oral Toxicity (LD50) in Rats
| Insecticide Class | Active Ingredient | LD50 (mg/kg) | Reference |
| Organophosphate | This compound | 15.4 - 23 | [5] |
| Pyrethroid | Cypermethrin | Data not available in provided search results | - |
| Neonicotinoid | Imidacloprid | Data not available in provided search results | - |
| Diamide | Chlorantraniliprole | Data not available in provided search results | - |
Note: The absence of data for a specific insecticide or species in these tables indicates that directly comparable values were not found in the conducted search.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which these insecticides exert their effects are crucial for understanding their selectivity and potential for resistance development.
This compound (Organophosphate)
This compound and other organophosphates act as irreversible inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[6][7][8] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6][7][8] By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.[6][7][8]
Mechanism of Action of this compound.
Newer Generation Insecticides
Newer insecticides have more specific molecular targets, which can contribute to improved safety profiles for non-target organisms.
Pyrethroids (e.g., Cypermethrin): This class of insecticides targets voltage-gated sodium channels in the nerve cell membrane. They bind to the channels, keeping them in an open state, which leads to prolonged sodium influx, repetitive nerve firing, and eventual paralysis.
Mechanism of Action of Pyrethroids.
Neonicotinoids (e.g., Imidacloprid): Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. They bind to these receptors, mimicking the action of acetylcholine but with much higher affinity and resistance to breakdown by AChE. This leads to persistent receptor activation, overstimulation of nerve cells, and subsequent paralysis and death.
Mechanism of Action of Neonicotinoids.
Diamides (e.g., Chlorantraniliprole): Diamide insecticides act on a class of intracellular calcium channels known as ryanodine receptors (RyRs).[9] They lock these channels in a partially open state, causing an uncontrolled release of calcium from internal stores into the cytoplasm of muscle cells. This depletion of calcium stores leads to muscle dysfunction, paralysis, and ultimately, the death of the insect.[9]
Mechanism of Action of Diamides.
Experimental Protocols
The determination of insecticide efficacy relies on standardized bioassays. The following sections describe the general methodologies for determining LC50 and LD50 values.
LC50 (Median Lethal Concentration) Determination
The LC50 is the concentration of a substance in a medium (e.g., air or water) that is lethal to 50% of a test population over a specific duration.
General Workflow for Insecticide LC50 Bioassay:
General workflow for LC50 determination.
Key Experimental Steps:
-
Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, photoperiod).
-
Insecticide Preparation: A stock solution of the technical grade insecticide is prepared in a suitable solvent. A series of dilutions are then made to create a range of concentrations to be tested.
-
Exposure Method:
-
Diet Incorporation: The insecticide is mixed into the insect's artificial diet.
-
Surface Treatment: A surface (e.g., the inside of a vial or petri dish) is coated with the insecticide solution, and the solvent is allowed to evaporate.
-
Topical Application: A precise volume of the insecticide solution is applied directly to the dorsal thorax of individual insects using a micro-applicator.[9]
-
-
Bioassay: A known number of insects are exposed to each concentration of the insecticide, including a control group exposed only to the solvent.
-
Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, 72 hours). An insect is typically considered dead if it is unable to make a coordinated movement when prodded.
-
Data Analysis: The mortality data is subjected to statistical analysis, commonly Probit analysis, to determine the LC50 value and its 95% confidence intervals.[8]
LD50 (Median Lethal Dose) Determination
The LD50 is the single dose of a substance that is lethal to 50% of a test population when administered by a specific route (e.g., oral, dermal).
General Workflow for Insecticide LD50 Bioassay:
General workflow for LD50 determination.
Key Experimental Steps (based on OECD Guidelines):
-
Animal Selection: Healthy, young adult laboratory animals (commonly rats) of a single strain are used.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). A range of dose levels are selected.
-
Administration: A single dose of the test substance is administered to groups of animals via the intended route of exposure (e.g., oral gavage for oral LD50). A control group receives only the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.
-
Data Collection: The number of dead animals in each dose group is recorded.
-
Data Analysis: Statistical methods, such as Probit analysis, are used to calculate the LD50 value, expressed as mg of the substance per kg of body weight.[10]
Conclusion
This compound remains an effective insecticide due to its potent inhibition of acetylcholinesterase. However, the development of newer generation insecticides with more specific modes of action represents a significant advancement in insecticide science. Pyrethroids, neonicotinoids, and diamides offer alternative mechanisms for pest control, which can be leveraged in resistance management programs. The available data, primarily on Musca domestica, suggests that some newer insecticides can be highly effective at very low concentrations. However, a comprehensive understanding of the comparative efficacy of this compound and these newer agents requires more direct comparative studies across a broader range of pest species and environmental conditions. The potential for adverse effects on non-target organisms, a concern for all insecticide classes, must also be a key consideration in their application and in the development of future pest management strategies.[6][8][11][12][13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 33399-00-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of acetamiprid and fipronil fly baits against the housefly (Musca domestica L.) under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. Reviewing the WHO Tube Bioassay Methodology: Accurate Method Reporting and Numbers of Mosquitoes Are Key to Producing Robust Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recommended updates to the WHO susceptibility bioassay method based on interpretation and application of the method over time | [innovationtoimpact.org]
- 12. researchgate.net [researchgate.net]
- 13. policycommons.net [policycommons.net]
- 14. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays [who.int]
- 15. Comparative Effectiveness of Insecticides for Use Against the House Fly (Diptera: Muscidae): Determination of Resistance Levels on a Malaysian Poultry Farm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Single-Laboratory Validation of a QuEChERS Method for Bromfenvinphos Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and accurate analysis of pesticide residues is paramount. This guide provides a comprehensive overview of a single-laboratory validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of Bromfenvinphos, an organophosphorus pesticide. Furthermore, it offers a comparative analysis with an alternative sample preparation technique, Solid-Phase Extraction (SPE), supported by experimental data from various studies.
QuEChERS Method for this compound: Performance and Protocol
The QuEChERS method has gained widespread adoption for multi-residue pesticide analysis in food matrices due to its simplicity, high throughput, and low solvent consumption. Validation studies for organophosphorus pesticides, including compounds structurally similar to this compound, have demonstrated the method's reliability.
Experimental Protocol: QuEChERS
This protocol is a representative procedure for the analysis of this compound in a food matrix (e.g., fruits, vegetables) using the QuEChERS method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Sample Preparation:
-
Homogenize 10-15 g of the sample.
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to induce phase separation.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer.
-
Transfer it to a 2 mL micro-centrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Shake for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
4. Analysis:
-
Take an aliquot of the cleaned extract for GC-MS analysis.
Performance Data
The following table summarizes typical performance data for the QuEChERS method in the analysis of organophosphorus pesticides, which can be considered indicative for this compound.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | < 20% |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/kg |
Alternative Method: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a conventional and effective technique for sample cleanup, often used as an alternative to QuEChERS. It involves passing the sample extract through a cartridge containing a solid adsorbent to remove interfering matrix components.
Experimental Protocol: Solid-Phase Extraction (SPE)
1. Sample Extraction:
-
Extract the pesticide residues from the sample using an appropriate solvent (e.g., acetonitrile, ethyl acetate).
2. SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., C18 or a specific polymeric sorbent) by passing a suitable solvent (e.g., methanol) followed by water.
3. Sample Loading:
-
Load the sample extract onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with a weak solvent to remove interferences while retaining the analytes of interest.
5. Elution:
-
Elute the target analytes from the cartridge using a small volume of a strong solvent.
6. Analysis:
-
The eluate is then concentrated and analyzed by GC-MS.
Comparison of QuEChERS and SPE
The choice between QuEChERS and SPE depends on various factors, including the specific application, matrix complexity, and desired throughput.
| Feature | QuEChERS | Solid-Phase Extraction (SPE) |
| Speed | Fast | Slower, more steps involved |
| Ease of Use | Simple and straightforward | More complex, requires method development |
| Solvent Consumption | Low | Higher |
| Cost | Low | Higher (cartridges and solvents) |
| Throughput | High | Lower |
| Cleanup Efficiency | Generally good, may be less effective for complex matrices | Can be highly selective and effective with appropriate sorbent selection |
| Automation | Can be automated | Readily automated |
Studies comparing the two methods for organophosphorus pesticide analysis have shown that while SPE can sometimes provide a cleaner extract, the QuEChERS method often yields comparable recoveries and precision with significantly reduced time and resources.[1][2][3]
Experimental Workflows
To visualize the procedural differences, the following diagrams illustrate the workflows for the QuEChERS and SPE methods.
Caption: QuEChERS experimental workflow.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues in Kimchi Cabbage and Strawberry using Isotope Dilution Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. hawach.com [hawach.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental persistence of Bromfenvinphos and its related organophosphate pesticides, Chlorfenvinphos (B103538) and Crotoxyphos. The information presented herein is intended to assist researchers and scientists in evaluating the environmental fate of these compounds. The data is compiled from various scientific sources and is presented to facilitate an objective comparison.
Overview of the Compounds
This compound, Chlorfenvinphos, and Crotoxyphos are organophosphate insecticides. Their primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a crucial component of the nervous system in insects and mammals[1][2]. While effective for pest control, their persistence in the environment is a significant concern due to potential impacts on non-target organisms and ecosystems. This guide focuses on their environmental half-life in soil and water, and their potential for bioaccumulation.
Comparative Environmental Persistence Data
The environmental persistence of a pesticide is often quantified by its half-life (t½), the time it takes for 50% of the initial amount of the substance to degrade. This section summarizes the available quantitative data for this compound and its relatives.
| Pesticide | Matrix | Half-life (t½) in Days | Conditions | Bioaccumulation Factor (BCF) |
| This compound | - | Data not readily available | - | Data not readily available |
| Chlorfenvinphos | Soil | 9 - 210 | Varies with soil type (sandy to peat), organic matter content, temperature, and moisture.[3] | 37 - 460 (Estimated)[3] |
| Water | 80 - 170 | pH dependent (pH 6-8) and temperature (20-30°C).[3] | ||
| Crotoxyphos | Soil | 0.08 - 2.96 (2 - 71 hours) | Varies with soil type (silty clay loam to loamy sand). | Data not readily available |
| Water | 1.46 - 3.63 (at 38°C) | pH dependent (pH 9 and pH 1 respectively). | Data not readily available |
Note: Specific experimental data on the environmental half-life and bioaccumulation of this compound is limited in publicly available literature. Its structural similarity to Chlorfenvinphos suggests it may exhibit comparable persistence.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the environmental persistence of pesticides like this compound and its analogs. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Soil Degradation (Half-life) Studies (Adapted from OECD Guideline 307)
This study aims to determine the rate of aerobic and anaerobic degradation of a pesticide in soil.
Methodology:
-
Soil Selection: Representative soil types are chosen, characterized by their texture, pH, organic carbon content, and microbial biomass[4][5].
-
Test Substance Application: The pesticide, often radiolabeled (e.g., with ¹⁴C) for easier tracking, is applied to soil samples at a concentration relevant to its agricultural use[5].
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, continuous aeration is provided. For anaerobic studies, an oxygen-free environment is maintained[5][6].
-
Sampling and Extraction: At specified time intervals, soil samples are taken and extracted using appropriate organic solvents to isolate the parent pesticide and its degradation products[7][8].
-
Analysis: The concentration of the parent pesticide and its metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry)[9][10][11].
-
Data Analysis: The degradation rate and half-life are calculated from the decline in the concentration of the parent pesticide over time, typically using first-order kinetics[12][13].
Water Hydrolysis (Half-life) Studies (Adapted from OECD Guideline 111)
This test determines the rate of abiotic degradation of a pesticide in water at different pH values.
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are prepared[14][15].
-
Test Substance Application: The pesticide is added to the buffer solutions at a known concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature.
-
Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed for the concentration of the parent pesticide using methods like HPLC or GC.
-
Data Analysis: The hydrolysis rate constant and half-life are determined for each pH value.
Bioaccumulation in Fish (Adapted from OECD Guideline 305)
This study evaluates the potential of a pesticide to accumulate in fish from the surrounding water.
Methodology:
-
Test Organisms: A suitable fish species, such as rainbow trout or zebrafish, is selected[16].
-
Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of the radiolabeled pesticide in a flow-through system for a defined period (e.g., 28 days)[16].
-
Depuration Phase (Elimination): After the exposure phase, the fish are transferred to clean, pesticide-free water for a depuration period[16].
-
Sampling: Water and fish tissue samples are collected at regular intervals during both phases.
-
Analysis: The concentration of the pesticide and its metabolites in the water and fish tissues is determined by measuring radioactivity or through chemical analysis[17][18][19].
-
Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the pesticide concentration in the fish tissue to the concentration in the water at steady state. The uptake and depuration rate constants are also determined[16][20].
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of toxic action for this compound and related organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.
Caption: Inhibition of Acetylcholinesterase by Organophosphate Pesticides.
This process leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in the toxic effects observed in insects and other organisms. Studies have shown that Chlorfenvinphos is a more potent inhibitor of AChE than this compound[1].
Conclusion
The environmental persistence of organophosphate pesticides is a critical factor in assessing their overall environmental risk. While comprehensive data for this compound remains limited, the information available for the closely related Chlorfenvinphos and Crotoxyphos indicates a range of persistence from non-persistent to moderately persistent in soil and water, influenced by environmental conditions. The potential for bioaccumulation, as suggested by the estimated BCF for Chlorfenvinphos, warrants further investigation for this compound. The detailed experimental protocols provided in this guide, based on OECD guidelines, offer a standardized framework for generating the necessary data to conduct thorough environmental risk assessments for these and other similar compounds. Understanding their common mechanism of acetylcholinesterase inhibition is also crucial for evaluating their toxicological impact.
References
- 1. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. policycommons.net [policycommons.net]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. directivepublications.org [directivepublications.org]
- 8. cdmf.org.br [cdmf.org.br]
- 9. ANALYTICAL METHODS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. recipp.ipp.pt [recipp.ipp.pt]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. tennacadsci.org [tennacadsci.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. Bioaccumulation of Organophosphorus (OPs) and Carbamate (CBs) Residues in Cultured Pangas Catfish (Pangasius pangasius) and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciensage.info [sciensage.info]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Unveiling the Potency of Bromfenvinphos: A Comparative Analysis of Acetylcholinesterase Inhibition Bioassay Results
For researchers, scientists, and drug development professionals, this guide offers an in-depth statistical analysis and comparison of Bromfenvinphos's performance in bioassays against other acetylcholinesterase inhibitors. Experimental data, detailed protocols, and pathway visualizations are provided to support further research and development in this critical area of study.
This compound, an organophosphate insecticide, exerts its biological effect through the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and mammals. Understanding the potency and mechanism of this inhibition is paramount for assessing its efficacy and potential toxicological impact. This guide provides a comparative analysis of this compound's bioassay results, placing its performance in the context of other organophosphate and carbamate (B1207046) insecticides, as well as established non-insecticidal AChE inhibitors used in clinical settings.
Comparative Analysis of Acetylcholinesterase Inhibition
The inhibitory potential of this compound and its alternatives against acetylcholinesterase is summarized in the table below. The data includes the half-maximal inhibitory concentration (IC50) and inhibition constants (Ki and Ki'), which are key metrics for quantifying the potency of an inhibitor. A lower value for these parameters indicates a more potent inhibitor.
| Compound | Type | Target Enzyme | IC50 | Ki (μM) | Ki' (μM) |
| This compound | Organophosphate | Human Erythrocyte AChE | Not Reported | 0.83 ± 0.07 | 2.11 ± 0.15 |
| Chlorfenvinphos (B103538) | Organophosphate | Human Erythrocyte AChE | Not Reported | 0.11 ± 0.01 | 0.23 ± 0.02 |
| Dihydro-bromfenvinphos | Organophosphate (Impurity) | Human Erythrocyte AChE | Not Reported | 2.15 ± 0.18 | 4.89 ± 0.37 |
| Dibromo-bromfenvinphos | Organophosphate (Impurity) | Human Erythrocyte AChE | Not Reported | 0.45 ± 0.04 | 1.12 ± 0.09 |
| Chlorpyrifos | Organophosphate | Human Erythrocyte AChE | 0.12 μM[1] | Not Reported | Not Reported |
| Monocrotophos | Organophosphate | Human Erythrocyte AChE | 0.25 μM[1] | Not Reported | Not Reported |
| Profenofos | Organophosphate | Human Erythrocyte AChE | 0.35 μM[1] | Not Reported | Not Reported |
| Acephate | Organophosphate | Human Erythrocyte AChE | 4.0 μM[1] | Not Reported | Not Reported |
| Coumaphos | Organophosphate | Not Specified | 45.13 μM | Not Reported | Not Reported |
| Carbofuran | Carbamate | Not Specified | 3.3 x 10⁻² μM | Not Reported | Not Reported |
| Donepezil (B133215) | Piperidine Derivative | Human AChE | 6.7 nM[2][3] | Not Reported | Not Reported |
| Rivastigmine | Carbamate Derivative | Human AChE | 4.3 nM[3] | Not Reported | Not Reported |
| Galantamine | Alkaloid | Human AChE | 0.35 μM[4] | Not Reported | Not Reported |
Note: IC50, Ki, and Ki' values can vary depending on the experimental conditions, including the source of the enzyme and the specific assay protocol used.
A study on the effect of this compound and its impurities on human erythrocyte acetylcholinesterase revealed that Chlorfenvinphos is a significantly stronger inhibitor than this compound, as indicated by its lower Ki and Ki' values.[5] The presence of a chlorine atom in Chlorfenvinphos, as opposed to a bromine atom in this compound, considerably increases its anti-esterase activity.[5] Interestingly, the impurity dibromo-bromfenvinphos showed a stronger inhibitory effect than this compound itself, suggesting that the degree of bromination on the vinyl group influences potency.[5]
When compared to other organophosphate insecticides, this compound's inhibitory action, inferred from its kinetic constants, appears to be in a similar range to compounds like Profenofos, though likely less potent than Chlorpyrifos and Monocrotophos.[1] In contrast, the non-insecticidal AChE inhibitors used in the treatment of Alzheimer's disease, such as Donepezil and Rivastigmine, exhibit significantly higher potency with IC50 values in the nanomolar range.[2][3]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the analysis of this compound and its alternatives: the in vitro acetylcholinesterase inhibition assay using the Ellman's method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to measure acetylcholinesterase activity and its inhibition.
Principle:
The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or electric eel)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of all reagents on the day of the experiment.
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compounds.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells of the microplate. Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: To all wells, add 10 µL of the ATCI solution to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular Interaction and Experimental Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
References
- 1. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of this compound, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bromfenvinphos: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bromfenvinphos, a hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as a dangerous good for transport and requires specialized handling and disposal.[1]
Immediate Safety and Handling Precautions
This compound is a highly toxic substance with multiple hazard classifications. It is crucial to handle this chemical with extreme caution in a controlled laboratory environment.
Key Hazards:
-
Fatal if inhaled: Acute inhalation toxicity.[2]
-
Causes severe skin burns and eye damage: Corrosive to skin and eyes.[2]
-
Very toxic to aquatic life: Poses a significant environmental hazard.[2]
Personal Protective Equipment (PPE): Due to the severe hazards associated with this compound, appropriate PPE is mandatory at all times. This includes, but is not limited to:
-
Respiratory Protection: A self-contained breathing apparatus is essential when handling this substance.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles and a face shield are necessary to protect against splashes.
-
Skin and Body Protection: A lab coat or chemical-protective clothing should be worn to prevent skin contact.[2]
In the event of accidental exposure, immediate medical attention is required.[2] Contaminated clothing must be removed immediately and washed before reuse.[3]
Waste Disposal Workflow
The standard and required method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[3] In-laboratory neutralization or disposal via standard drainage systems is strictly prohibited due to the chemical's high toxicity and environmental persistence.
The following diagram outlines the essential steps for the proper disposal of this compound waste:
Step-by-Step Disposal Procedures
1. Waste Identification and Containerization:
-
Any unused this compound or materials contaminated with it must be treated as hazardous waste.
-
Select a container that is in good condition and compatible with the chemical. The original container is often the best choice.[4] The container must have a tight-fitting lid to prevent leaks and spills.[4]
2. Labeling of Hazardous Waste: Proper labeling is critical for safety and regulatory compliance. The label must be clearly visible and legible.[2]
-
The container must be marked with the words "HAZARDOUS WASTE" .[5][6][7]
-
The label must include the full chemical name: This compound .[2]
-
Clearly indicate the hazards associated with the waste (e.g., Toxic, Corrosive, Environmental Hazard).[5]
-
Record the date when the waste was first placed in the container (accumulation start date).[5][7]
3. Temporary Storage in the Laboratory:
-
Store the labeled hazardous waste container in a designated, secure area within the laboratory that is away from general laboratory traffic.[4]
-
This storage area should be near the point of generation.
-
Ensure that this compound waste is segregated from incompatible materials to prevent dangerous chemical reactions.[4][8]
4. Professional Disposal:
-
Contact a licensed and reputable hazardous waste disposal company to arrange for the collection, transportation, and final disposal of the this compound waste.[11][12][13]
-
Provide the disposal company with accurate information about the waste composition.
-
Ensure that all shipping and transportation regulations are followed, including proper manifesting of the hazardous waste.[6]
Important Considerations:
-
NEVER dispose of this compound down the drain or in regular trash.[8] This can lead to severe environmental contamination and is a violation of regulations.
-
Familiarize yourself with and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3]
-
At present, high-temperature incineration is a common and effective method for the final disposal of organophosphate pesticides like this compound, which is carried out by specialized facilities.
| Summary of Disposal Parameters | Guideline |
| Disposal Method | Licensed Professional Hazardous Waste Disposal Service |
| Waste Container | Original or chemically compatible container with a secure lid. |
| Primary Label | "HAZARDOUS WASTE" |
| Required Information | Chemical Name (this compound), Hazard Pictograms, Accumulation Date |
| On-site Storage | Designated, secure, and ventilated area, segregated from incompatibles. |
| Prohibited Actions | Disposal in sinks, drains, or regular trash. |
Disclaimer: This information is intended as a guide and does not replace the need for site-specific safety protocols and adherence to all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management.
References
- 1. scbt.com [scbt.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. hwhenvironmental.com [hwhenvironmental.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. unipd.it [unipd.it]
- 10. Laboratory hazardous waste temporary storage room – zcsjyhbs [zcsjyhbs.com]
- 11. ascoworld.com [ascoworld.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. swrl.com [swrl.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Bromfenvinphos
Essential safety protocols and disposal instructions for researchers working with Bromfenvinphos.
For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount, especially when handling potent organophosphate insecticides like this compound. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal plans to foster a secure and productive research setting.
Personal Protective Equipment (PPE) for this compound
Adherence to appropriate PPE is the first line of defense against exposure to this compound, a substance classified as acutely toxic and harmful through ingestion, skin contact, or inhalation.[1][2][3] The following table summarizes the mandatory protective gear.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for tears or punctures before use and change immediately if contaminated. For prolonged exposure, consider double-gloving.[4][5][6] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles compliant with ANSI Z.87.1 standards are required. A face shield should be worn over goggles during tasks with a high risk of splashing.[4][6] |
| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned to protect against accidental splashes and skin contact.[5][6] |
| Respiratory Protection | Respirator | All handling should occur in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with a suitable filter (e.g., type ABEK) is necessary.[4] |
| Footwear | Chemical-resistant boots | Wear boots made of a suitable chemical-resistant material. Pants should be worn over the boots to prevent pesticides from entering.[5] |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
1. Preparation and Precautionary Measures:
-
Emergency Plan: Before beginning any work, ensure an emergency plan is in place. This should include the location of safety showers, eyewash stations, and spill kits. All personnel should be familiar with these procedures.[7]
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and certified.
-
PPE Inspection: Meticulously inspect all PPE for any signs of damage or wear and tear before use.[8]
-
Material Gathering: Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
2. Handling this compound:
-
Weighing and Transferring: Conduct all manipulations of this compound, such as weighing and transferring, within the confines of the chemical fume hood to prevent the release of vapors or aerosols.[3][4]
-
Spill Prevention: Use secondary containment (e.g., a tray) for all containers of this compound to contain any potential spills.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[4]
3. Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Vigorously wash the affected skin with soap and water.[5]
-
Eye Contact: Flush the eyes with copious amounts of clean water for at least 15 minutes at an eyewash station and seek immediate medical attention.[5]
-
Inhalation: If vapors are inhaled, move the individual to fresh air. If the person feels unwell, call a poison control center or a doctor.[4]
-
Spill Response: For a small spill, use an inert absorbent material like vermiculite (B1170534) or sand. Sweep the material into a clearly labeled, sealed container for hazardous waste disposal.[6][9] For larger spills, evacuate the area and contact emergency response personnel.[10]
4. Waste Disposal:
-
Container Disposal: Never reuse empty this compound containers.[11] Dispose of contaminated containers and any unused product in accordance with all local, regional, national, and international regulations for hazardous waste.[1][4]
-
Contaminated Materials: All disposable PPE and materials used in the cleanup of spills must be placed in a sealed bag and disposed of as hazardous waste.[8]
-
Liquid Waste: Do not pour this compound or its solutions down the drain.[11] Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container.
Operational Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe this compound handling.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. Bromfenvinfos | C12H14BrCl2O4P | CID 105047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synzeal.com [synzeal.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. benchchem.com [benchchem.com]
- 7. voluntaryinitiative.org.uk [voluntaryinitiative.org.uk]
- 8. epa.gov [epa.gov]
- 9. Plan for Emergencies – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. PI258/PI258: Pesticide Emergencies: Fires and Spills [edis.ifas.ufl.edu]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

